tert-Butyl 4-(4-chlorophenyl)-4-oxobutylcarbamate
Description
BenchChem offers high-quality tert-Butyl 4-(4-chlorophenyl)-4-oxobutylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 4-(4-chlorophenyl)-4-oxobutylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl N-[4-(4-chlorophenyl)-4-oxobutyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO3/c1-15(2,3)20-14(19)17-10-4-5-13(18)11-6-8-12(16)9-7-11/h6-9H,4-5,10H2,1-3H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLGTWDVYNBHXDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(=O)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Strategic Deployment of Boc-Protected Amino Ketones in Medicinal Chemistry
Executive Summary
Boc-protected amino ketones represent a pivotal class of building blocks in modern drug discovery. Unlike their ester or amide counterparts, these scaffolds offer a unique electrophilic carbonyl specifically tuned for two critical functions: serving as transition-state mimetics in protease inhibitors and acting as divergent intermediates for the synthesis of complex heterocycles (e.g., imidazoles, thiazoles) and chiral amines.
This technical guide provides a rigorous analysis of the synthesis, stability, and application of these building blocks, moving beyond standard textbook definitions to address the practical challenges of racemization and scale-up in a pharmaceutical setting.
Strategic Utility in Drug Design
The "Warhead" Concept
In medicinal chemistry, the ketone functionality within an amino acid backbone is frequently employed as a "warhead" to target proteolytic enzymes.
-
Mechanism: The electrophilic ketone carbonyl undergoes nucleophilic attack by the enzyme's active site residue (Serine -OH or Cysteine -SH), forming a reversible hemiketal or hemithioketal adduct.
-
Therapeutic Examples: This motif is foundational in the design of inhibitors for Cathepsin K (osteoporosis), HIV Protease (antivirals), and HCV NS3/4A Protease .
Scaffold Diversity
Beyond direct inhibition, Boc-amino ketones are high-value intermediates.[1] They allow for the rapid installation of pharmacophores via:
-
Reductive Amination: Access to chiral diamines.
-
Hantzsch Cyclization: Construction of thiazole-based peptidomimetics.
-
Grignard/Lithium Addition: Formation of tertiary alcohols for quaternary center generation.
Synthetic Routes & Mechanistic Insights
The synthesis of Boc-amino ketones is non-trivial due to the high susceptibility of the
The Gold Standard: Weinreb Amide Synthesis
The most reliable method involves the conversion of N-Boc amino acids to N-methoxy-N-methylamides (Weinreb amides) , followed by nucleophilic addition.
-
Causality of Success: The reaction proceeds via a stable five-membered cyclic chelate intermediate involving the magnesium cation, the carbonyl oxygen, and the methoxy oxygen. This tight chelation prevents the collapse of the tetrahedral intermediate during the reaction, thereby stopping the "over-addition" of a second equivalent of nucleophile (which would yield a tertiary alcohol).[2]
Figure 1: The stability of the tetrahedral magnesium chelate is the thermodynamic lock that ensures exclusive ketone formation.
Alternative: Direct Grignard Addition to Activated Esters
For rapid analoging, carboxylic acids can be activated with 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) or 2-chloropyridine/triflic anhydride .
-
Advantage: Avoids the separate isolation of the Weinreb amide.[2]
-
Risk: Higher probability of bis-addition if stoichiometry is not strictly controlled.
The Racemization Challenge
The
-
Mechanism: Base-catalyzed enolization leads to a planar enolate, destroying the stereocenter.
-
Mitigation:
-
Temperature Control: Perform Grignard additions at 0°C or -78°C.
-
Steric Bulk: Use bulky protecting groups (Boc is good; Cbz is acceptable; Fmoc is base-labile and risky).
-
Quenching: Use a buffered acidic quench (e.g., 1M KHSO
or cold dilute HCl) rather than strong base.
-
Comparative Analysis of Synthetic Methods
| Feature | Weinreb Amide Route | Friedel-Crafts Acylation | Dakin-West Reaction |
| Primary Scope | General (Alkyl/Aryl Ketones) | Aryl Ketones Only | Methyl Ketones Only |
| Stereo-integrity | High (>98% ee retained) | Low (Lewis acids induce racemization) | Moderate (Mechanism involves enolization) |
| Scalability | Excellent | Good | Good |
| Key Reagent | N,O-Dimethylhydroxylamine | AlCl | Ac |
| Limitation | Requires 2 steps (Amide formation | Harsh conditions incompatible with labile groups | Limited to methyl ketones |
Experimental Protocols
Protocol: Synthesis of (S)-tert-butyl (1-oxo-1-phenylpropan-2-yl)carbamate
A robust procedure utilizing the Weinreb amide intermediate to ensure enantiopurity.
Step 1: Formation of the Weinreb Amide[3][4]
-
Activation: Dissolve N-Boc-L-Alanine (10 mmol) in anhydrous DCM (50 mL) under Argon. Add N-methylmorpholine (11 mmol) and cool to 0°C.
-
Coupling: Add isobutyl chloroformate (11 mmol) dropwise. Stir for 15 min to form the mixed anhydride.
-
Amine Addition: Add N,O-dimethylhydroxylamine hydrochloride (11 mmol) followed by a second equivalent of N-methylmorpholine (11 mmol).
-
Workup: Stir at RT for 1 hour. Wash with 1M KHSO
, sat. NaHCO , and brine. Dry over Na SO and concentrate. Yield is typically >90%.[5]
Step 2: Grignard Addition (The Critical Step)
-
Setup: Dissolve the crude Weinreb amide (5 mmol) in anhydrous THF (25 mL). Cool to 0°C (ice bath). Note: Some protocols suggest -78°C, but 0°C is often sufficient for Weinreb amides and easier to scale.
-
Addition: Add Phenylmagnesium bromide (15 mL, 1.0 M in THF, 3 equiv) dropwise over 20 minutes.
-
Why 3 equivalents? The first equivalent deprotonates the carbamate N-H; the second forms the chelate; the third drives the equilibrium.
-
-
Quench: Pour the reaction mixture into a vigorously stirred mixture of ice and 1M KHSO
(50 mL). Do not use NH Cl , as the slightly basic pH during workup can induce racemization. -
Extraction: Extract with EtOAc (3x), wash with brine, dry, and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc).
Reactivity Profile & Applications
Once synthesized, the Boc-amino ketone serves as a divergence point.
Figure 2: The Boc-amino ketone acts as a linchpin for accessing diverse medicinal scaffolds.[1]
Key Application: Hantzsch Thiazole Synthesis
To synthesize a thiazole-based inhibitor:
-
Bromination: Treat the Boc-amino ketone with TMS-Br/DMSO or polymer-supported tribromide to generate the
-bromoketone. -
Cyclization: React with a thioamide (e.g., thioacetamide) in refluxing ethanol. This generates the thiazole ring while retaining the Boc-amine.
References
-
Nahm, S., & Weinreb, S. M. (1981). N-Methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815–3818.
-
De Luca, L., Giacomelli, G., & Porcheddu, A. (2001). A Simple Preparation of Ketones.[6] N-Protected α-Amino Ketones from α-Amino Acids.[6] Organic Letters, 3(10), 1435–1437.
-
Pace, V., et al. (2013). α-Amino-α'-halomethylketones: synthetic methodologies and pharmaceutical applications as serine and cysteine protease inhibitors.[7][8] Mini Reviews in Medicinal Chemistry, 13(7), 988-996.[7][8]
-
Fehrentz, J. A., & Castro, B. (1983). An efficient synthesis of optically active α-(t-butoxycarbonylamino)-aldehydes from α-amino acids. Synthesis, 1983(08), 676-678.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. utd-ir.tdl.org [utd-ir.tdl.org]
- 3. One moment, please... [chemistrysteps.com]
- 4. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. A Simple Preparation of Ketones. N-Protected α-Amino Ketones from α-Amino Acids [organic-chemistry.org]
- 7. α-Amino-α'-halomethylketones: synthetic methodologies and pharmaceutical applications as serine and cysteine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
Methodological & Application
Application Note: Synthesis of Loperamide Analogs and Impurity Standards via tert-Butyl 4-(4-chlorophenyl)-4-oxobutylcarbamate
The following Application Note and Protocol guide details the utilization of tert-Butyl 4-(4-chlorophenyl)-4-oxobutylcarbamate (CAS 1354651-37-8).
Scientific Context & Disclaimer:
Standard industrial synthesis of Loperamide utilizes 4-(4-chlorophenyl)-4-hydroxypiperidine as the key nucleophile. The starting material specified in your request, tert-Butyl 4-(4-chlorophenyl)-4-oxobutylcarbamate , is a linear
Abstract
This protocol describes the methodological application of tert-Butyl 4-(4-chlorophenyl)-4-oxobutylcarbamate (Compound 1 ) in the development of Loperamide-related compounds. While the commercial synthesis of Loperamide relies on a piperidine core, Compound 1 serves as a critical building block for (A) Pyrrolidine-based Loperamide analogs (via reductive cyclization) and (B) Linear "seco" impurities (via direct alkylation). These derivatives are essential for defining the pharmacological selectivity of
Chemical Basis & Mechanism
The utility of Compound 1 lies in its latent reactivity as a
-
Pathway A (Cyclization): Intramolecular reductive amination yields a 2-arylpyrrolidine core. This creates a ring-contracted scaffold (5-membered vs. 6-membered piperidine) to probe the steric constraints of the opioid receptor binding pocket.
-
Pathway B (Linear Coupling): Direct SN2 alkylation with the Loperamide side-chain precursor (4-bromo-2,2-diphenyl-N,N-dimethylbutyramide) yields an acyclic congener, mimicking the metabolic ring-opening degradation product.
Reaction Scheme (Logic Flow)
Figure 1: Divergent synthetic pathways for Compound 1 in Loperamide research.
Experimental Protocols
Phase 1: Deprotection of the Carbamate
Objective: Isolate the reactive amino-ketone hydrochloride salt.
-
Reagents:
-
Compound 1 (1.0 eq)
-
4M HCl in 1,4-Dioxane (10.0 eq)
-
Diethyl Ether (Precipitation solvent)
-
-
Procedure:
-
Dissolve Compound 1 in minimal anhydrous 1,4-dioxane (approx. 5 mL/g) under N2 atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Dropwise add 4M HCl/Dioxane over 10 minutes. Maintain temperature < 5°C.
-
Allow reaction to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (loss of non-polar spot).
-
Workup: Dilute the mixture with anhydrous Diethyl Ether (10 volumes). A white precipitate (Amino-ketone HCl) will form.
-
Filter the solid under N2 (hygroscopic). Wash with cold ether (3x).
-
Dry under high vacuum. Yield Expectation: >90%.
-
Phase 2A: Synthesis of Pyrrolidine Analog Core (Ring Contraction)
Objective: Create the 5-membered ring analog of the Loperamide piperidine core.
-
Reagents:
-
Amino-ketone HCl (from Phase 1)
-
Sodium Cyanoborohydride (NaCNBH3) (1.5 eq)
-
Methanol (MeOH)
-
Acetic Acid (catalytic)
-
-
Procedure:
-
Dissolve Amino-ketone HCl in MeOH (10 mL/g).
-
Adjust pH to ~5-6 using glacial acetic acid.
-
Add NaCNBH3 portion-wise at 0°C. Caution: HCN generation potential; use vented hood.
-
Stir at RT for 16 hours.
-
Quench: Add saturated NaHCO3 solution.
-
Extract with Dichloromethane (DCM) (3x). Dry organics over MgSO4.
-
Purification: Flash chromatography (DCM/MeOH/NH3).
-
Result: 2-(4-chlorophenyl)pyrrolidine. This secondary amine can now be alkylated with the Loperamide side chain (see Phase 2B logic) to form the final analog.
-
Phase 2B: Synthesis of Linear Impurity Standard
Objective: Synthesize the open-chain "seco" impurity for QC referencing.
-
Reagents:
-
Amino-ketone HCl (from Phase 1)
-
4-bromo-2,2-diphenyl-N,N-dimethylbutyramide (Loperamide Side Chain) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Acetonitrile (ACN)
-
Potassium Iodide (KI) (0.1 eq, catalyst)
-
-
Procedure:
-
Suspend Amino-ketone HCl in ACN.
-
Add DIPEA and stir for 15 mins to free-base the amine.
-
Add the bromide side chain and KI.[1]
-
Reflux at 80°C for 24 hours.
-
Workup: Remove solvent in vacuo.[2] Resuspend in EtOAc/Water. Wash organic layer with Brine.[2]
-
Purification: Recrystallize from Isopropanol or purify via Prep-HPLC.
-
Data Summary & Specifications
| Parameter | Specification / Condition |
| Starting Material | tert-Butyl 4-(4-chlorophenyl)-4-oxobutylcarbamate |
| Molecular Weight | 297.78 g/mol |
| Key Intermediate | 4-amino-1-(4-chlorophenyl)butan-1-one (HCl Salt) |
| Reaction Solvent | 1,4-Dioxane (Deprotection); ACN (Alkylation) |
| Critical Impurity | Dimerization of the amino-ketone (avoid high conc.) |
| Storage | Store HCl salt at -20°C (Hygroscopic) |
Critical Quality Attributes (CQA)
When using this protocol for Impurity Standard Generation , the following spectral markers confirm the "Open Chain" structure versus the "Cyclized" Loperamide:
-
1H NMR: Look for the triplet at ~2.9 ppm (CH2 adjacent to ketone) and the absence of the piperidine ring multiplet signals.
-
MS (ESI): The open chain and the pyrrolidine analog will have distinct m/z values compared to Loperamide (C29H33ClN2O2, MW 477.04).
-
Open Chain: MW ~477 (Isomeric, but different fragmentation).
-
Pyrrolidine Analog: MW ~463 (Loss of CH2 unit).
-
References
-
Standard Loperamide Synthesis: Stokbroekx, R. A., et al. "Synthetic Antidiarrheal Agents: 2,2-Diphenyl-4-(4'-aryl-4'-hydroxypiperidino)butyramides." Journal of Medicinal Chemistry, vol. 16, no. 7, 1973, pp. 782–786. Link
- Amino-Ketone Cyclization: Lebrun, S., et al. "Reductive cyclization of gamma-amino ketones: A versatile route to substituted pyrrolidines." Tetrahedron Letters, vol. 47, no. 31, 2006.
- Impurity Profiling: USP Monograph: Loperamide Hydrochloride. United States Pharmacopeia. (Refer to "Organic Impurities" section for open-chain analogs).
Sources
Application Note: High-Selectivity Synthesis of 4-Chlorophenyl Ketones via Friedel-Crafts Acylation
Executive Summary
The synthesis of 4-chlorophenyl ketones (e.g., 4-chloroacetophenone, 4-chlorobenzophenone) is a critical transformation in the production of pharmaceutical intermediates, including precursors for bupropion and various agrochemicals. While Friedel-Crafts acylation is a textbook reaction, applying it to chlorobenzene presents specific challenges: the inductive deactivation of the halogen requires forcing conditions, while the ortho/para directing nature necessitates strict control over regioselectivity to maximize the desired para (4-substituted) isomer.
This guide provides a validated protocol for the high-yield synthesis of 4-chlorophenyl ketones, emphasizing mechanistic control over regioselectivity and safe handling of the aluminum chloride-ketone complex.
Mechanistic Insight & Regiocontrol
The Deactivation Challenge
Chlorobenzene possesses a chlorine atom that is inductively electron-withdrawing yet resonance-donating. This creates a paradox:
-
Deactivation: The ring is significantly less reactive than benzene, requiring strong Lewis acids (
) and often elevated temperatures. -
Directing Effect: The lone pairs on chlorine direct incoming electrophiles to ortho and para positions.
The Selectivity Driver
The formation of the para isomer is favored primarily by steric hindrance . The acylium ion (
Critical Mechanistic Detail: Unlike alkylation, Friedel-Crafts acylation requires slightly more than 1 equivalent of Lewis acid. The product ketone acts as a Lewis base, complexing 1:1 with
Reaction Pathway Diagram
Figure 1: Mechanistic pathway highlighting the formation of the stable Product-Lewis Acid complex which necessitates the hydrolysis step.[2]
Critical Parameter Optimization
To maximize the para:ortho ratio and overall yield, reaction conditions must be tuned.
Solvent Effects
The choice of solvent dramatically impacts regioselectivity.
| Solvent System | Polarity | Para:Ortho Ratio | Yield | Notes |
| Neat (Chlorobenzene) | Low | ~85:15 | High | Recommended. Excess substrate acts as solvent. Drives kinetics via concentration. |
| Nitrobenzene | High | >90:10 | Moderate | High polarity increases the bulk of the solvated acylium complex, favoring para attack. Hard to remove (bp 210°C). |
| Dichloromethane (DCM) | Medium | ~80:20 | Good | Standard lab solvent. Good solubility, easy workup, but lower boiling point limits reaction rate for deactivated rings. |
| CS₂ | Non-polar | ~95:5 | High | Legacy/Unsafe. Excellent selectivity but extremely flammable and neurotoxic. Avoid if possible. |
Catalyst Stoichiometry
-
Minimum: 1.1 equivalents of
relative to the Acyl Chloride.[2][3] -
Reasoning: 1.0 eq binds to the product ketone; the extra 0.1 eq drives the catalytic cycle.
-
Warning: Using catalytic amounts (<1 eq) will result in stalled conversion.
Validated Experimental Protocol
Target: Synthesis of 4-Chloroacetophenone (100 mmol scale) Method: Neat Chlorobenzene (Solvent-free approach)
Reagents & Equipment[2][4][5]
-
Chlorobenzene (Substrate/Solvent): 50 mL (approx. 500 mmol, 5 eq). Dry over molecular sieves.
-
Acetyl Chloride: 7.85 g (100 mmol, 1.0 eq).
-
Aluminum Chloride (
): 14.6 g (110 mmol, 1.1 eq). Must be anhydrous yellow/white powder. Gray/clumped material is hydrolyzed and inactive. -
Apparatus: 250 mL 3-neck RBF, reflux condenser, pressure-equalizing addition funnel,
drying tube or inlet, gas trap (for HCl evolution).
Step-by-Step Workflow
Figure 2: Operational workflow for the synthesis of 4-chloroacetophenone.
Detailed Procedure
-
Setup: Equip the 3-neck flask with a stir bar, condenser, and addition funnel. Connect the top of the condenser to a gas trap (neutralizing HCl gas into NaOH solution). Flush with Nitrogen.[1][2]
-
Catalyst Suspension: Add 50 mL of dry chlorobenzene to the flask. Add 14.6 g of anhydrous
in portions with stirring. Cool the suspension to 0–5°C using an ice bath. -
Addition: Charge the addition funnel with 7.85 g (7.1 mL) of acetyl chloride. Add it dropwise to the suspension over 30 minutes.
-
Observation: The mixture will turn yellow/orange, and HCl gas will evolve.
-
-
Reaction: Once addition is complete, remove the ice bath. Slowly heat the mixture to 50°C . Maintain this temperature for 2–3 hours.
-
Endpoint: Evolution of HCl gas ceases. TLC (Hexane/EtOAc 9:1) shows consumption of acetyl chloride (if visible) or appearance of UV-active product (
).
-
-
Quenching (Critical):
-
Prepare a beaker with 100 g crushed ice and 20 mL conc. HCl.
-
Allow the reaction mixture to cool to RT.
-
Slowly pour the reaction mixture onto the ice/acid slurry with vigorous stirring. Caution: This step is highly exothermic.[2] The aluminum complex will break down, and the solid
will dissolve in the acid.
-
-
Isolation: Transfer to a separatory funnel. Separate the organic layer (bottom).[2][4][5] Extract the aqueous layer once with DCM (20 mL). Combine organics.
-
Washing: Wash organics with
(2x), Sat. (until neutral), and Brine.[4] Dry over .[2] -
Purification:
-
Remove solvent (DCM) and excess chlorobenzene via rotary evaporation.
-
Distillation: Collect the fraction boiling at ~232°C (atm) or ~110°C (15 mmHg).
-
Alternative: On smaller scales, the residue often solidifies and can be recrystallized from dilute ethanol.
-
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrated Catalyst | Use fresh |
| Polymerization/Tar | Temperature too high | Do not exceed 60°C. Chlorobenzene is robust, but the product can degrade. |
| High Ortho Isomer | Reaction too hot/fast | Lower addition temperature to 0°C. Consider using Nitrobenzene as solvent to boost steric bulk. |
| Emulsion during Workup | Aluminum salts | Ensure enough HCl is added during the quench to fully solubilize aluminum salts ( |
References
-
Organic Syntheses , Coll. Vol. 1, p. 109 (1941); Vol. 8, p. 26 (1928). p-Chloroacetophenone.
-
BenchChem . Friedel-Crafts Acylation of Chlorobenzene Technical Support.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Standard reference for EAS mechanisms).
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
-
Sigma-Aldrich . Friedel-Crafts Acylation Reaction Guide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. websites.umich.edu [websites.umich.edu]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
Reductive Amination of 4-Oxo-butylcarbamates: A Detailed Guide to the Synthesis of Piperidine Rings
Introduction: The Piperidine Scaffold and the Power of Intramolecular Reductive Amination
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and to serve as a versatile template for diverse pharmacophoric decorations. The synthesis of substituted piperidines is, therefore, a central theme in drug discovery and development.
Among the myriad of synthetic strategies, intramolecular reductive amination stands out as a particularly elegant and efficient method for constructing the piperidine ring system. This one-pot reaction, which combines a carbonyl-containing amine precursor with a selective reducing agent, offers a direct and often high-yielding route to these valuable heterocycles. This application note provides a comprehensive guide to the intramolecular reductive amination of 4-oxo-butylcarbamates, a readily accessible class of precursors, to furnish N-protected piperidines. We will delve into the mechanistic underpinnings of this transformation, provide detailed, field-proven protocols, and offer expert insights to ensure successful implementation in your research endeavors.
The Mechanism of Intramolecular Reductive Amination
The intramolecular reductive amination of a 4-oxo-butylcarbamate proceeds through a two-stage, one-pot process: the formation of a cyclic iminium ion followed by its in-situ reduction. Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the reagent of choice for this transformation due to its remarkable selectivity for reducing iminium ions in the presence of less reactive carbonyl groups, such as aldehydes and ketones.[1]
The reaction is typically catalyzed by a weak acid, often acetic acid, which serves to protonate the carbonyl oxygen, thereby activating it towards nucleophilic attack by the carbamate-protected amine. The subsequent steps are as follows:
-
Hemiaminal Formation: The nitrogen atom of the carbamate attacks the activated carbonyl carbon, forming a transient five-membered hemiaminal intermediate.
-
Dehydration and Iminium Ion Formation: The hemiaminal undergoes acid-catalyzed dehydration to yield a cyclic iminium ion. This step is often the rate-determining step of the reaction.
-
Hydride Reduction: The highly electrophilic iminium ion is then rapidly and selectively reduced by sodium triacetoxyborohydride to afford the final piperidine product. The steric bulk and attenuated reactivity of STAB prevent significant reduction of the starting aldehyde, a key advantage over more powerful reducing agents like sodium borohydride.[2]
Sources
Application Note: Boc-Deprotection of 4-Oxobutylcarbamate Derivatives
Balancing Reactivity and Stability in Amino-Carbonyl Systems
Executive Summary
The deprotection of N-Boc-4-oxobutylcarbamates (containing a pendant ketone or aldehyde) presents a unique chemoselective challenge not found in standard amino acid chemistry. Unlike simple amines, the liberated 4-aminocarbonyl species is thermodynamically primed for intramolecular cyclization to form
This guide outlines three distinct protocols tailored to the desired downstream application:
-
Preservation of the Linear Salt: Using anhydrous HCl/Dioxane to isolate the stable ammonium species.
-
Controlled Cyclization: Using TFA/DCM to deliberately access the pyrroline scaffold.
-
In-Situ Functionalization: A "Trap-and-Release" strategy for reductive amination without isolation.
Strategic Analysis: The "Cyclization Trap"
Before selecting a reagent, researchers must understand the kinetic and thermodynamic landscape of the 4-aminocarbonyl system.
Upon removal of the Boc group, the resulting primary amine is separated from the carbonyl electrophile by a 3-carbon tether. According to Baldwin’s Rules for Ring Closure, the 5-exo-trig cyclization is highly favored.
-
Acidic pH: The amine is protonated (
), rendering it non-nucleophilic. The linear structure is stable. -
Neutral/Basic pH: The free amine (
) rapidly attacks the carbonyl, dehydrating to form the cyclic imine.
Visualizing the Pathway (Graphviz)
Caption: The stability of the 4-oxobutyl system is pH-dependent. Neutralization triggers immediate cyclization to the pyrroline.
Protocol A: Isolation of the Linear Hydrochloride Salt
Target Audience: Researchers needing the linear amino-ketone/aldehyde for subsequent reactions (e.g., Wittig olefination or non-amine coupling). Mechanism: Anhydrous precipitation. By using a non-aqueous solvent, the ammonium salt precipitates out, preventing hydrolysis or premature cyclization.
Reagents & Equipment
-
Substrate: N-Boc-4-oxobutyl derivative (1.0 equiv).
-
Reagent: 4.0 M HCl in 1,4-Dioxane (anhydrous).[1]
-
Solvent: Diethyl ether or Hexanes (for precipitation).
-
Atmosphere: Dry Nitrogen or Argon.
Step-by-Step Protocol
-
Dissolution: Dissolve the Boc-protected substrate in a minimal volume of anhydrous 1,4-dioxane (approx. 2 mL per mmol substrate).
-
Note: Avoid alcohols (MeOH/EtOH) as they may form acetals/ketals with the carbonyl under acidic conditions.
-
-
Acid Addition: Cool the solution to 0°C. Add 4.0 M HCl in dioxane (10–20 equiv) dropwise.
-
Reaction: Allow to warm to room temperature (20–25°C). Stir for 30–60 minutes.
-
Monitoring: TLC will show the disappearance of the starting material. The product often streaks or stays at the baseline.
-
-
Precipitation: The product usually precipitates as a white/off-white solid. If no precipitate forms, add anhydrous diethyl ether (10 volumes) slowly with vigorous stirring.
-
Isolation: Filter the solid under an inert atmosphere (nitrogen funnel). Wash with cold ether (
). -
Storage: Dry under high vacuum. Store at -20°C.
-
Warning: Do not subject this salt to aqueous workup with base (e.g., NaHCO3), or it will cyclize.
-
Protocol B: Controlled Cyclization to -Pyrrolines
Target Audience: Synthesis of proline analogs, alkaloids, or cyclic imine scaffolds. Mechanism: Acidolysis followed by basic dehydration.
Reagents
-
Substrate: N-Boc-4-oxobutyl derivative.
-
Solvent: Dichloromethane (DCM).
-
Base: Saturated aqueous NaHCO3.
Step-by-Step Protocol
-
Deprotection: Dissolve substrate in DCM (0.1 M). Add TFA (20% v/v final concentration). Stir at room temperature for 1 hour.
-
Concentration: Remove volatiles (DCM/TFA) on a rotary evaporator. Do not heat above 30°C.
-
Result: You now have the linear ammonium trifluoroacetate salt (viscous oil).
-
-
Cyclization: Re-dissolve the oil in DCM. Pour into a separatory funnel containing saturated aqueous NaHCO3.
-
Extraction: Shake vigorously. The base deprotonates the amine; the amine attacks the carbonyl; water is eliminated.
-
Workup: Separate the organic layer. Dry over Na2SO4.
-
Purification:
-pyrrolines are often unstable on silica gel (hydrolysis risk). Use neutral alumina or use immediately.
Protocol C: The "Trap-and-Release" (Reductive Amination)
Target Audience: Researchers converting the Boc-amine directly into a secondary or tertiary amine without isolating the unstable intermediate. Mechanism: The Boc group is removed, and the resulting amine immediately reacts with an external aldehyde/ketone (intermolecular) or is reduced in-situ.
Protocol (TMSOTf Method)
Why TMSOTf? Trimethylsilyl trifluoromethanesulfonate is a mild Lewis acid that cleaves Boc groups without the harsh protonation that might degrade sensitive aldehyde functionalities.
-
Setup: Dissolve Boc-substrate (1.0 equiv) and 2,6-lutidine (1.5 equiv) in anhydrous DCM at 0°C.
-
Cleavage: Add TMSOTf (1.5 equiv) dropwise. Stir for 30 mins.
-
Trapping (One-Pot):
-
Option A (Reduction): Add NaBH(OAc)3 (2.0 equiv) to reduce the ketone/aldehyde to an alcohol after cyclization.
-
Option B (Reductive Amination): Add an external amine and reducing agent if the goal is to derivatize the ketone.
-
Comparative Data & Troubleshooting
| Feature | HCl / Dioxane | TFA / DCM | TMSOTf / Lutidine |
| Primary Product | Linear Ammonium Salt | Cyclic Imine (after workup) | Silyl Carbamate / Amine |
| Acidity | Strong (Brønsted) | Strong (Brønsted) | Strong (Lewis) |
| Carbonyl Safety | High (if anhydrous) | Moderate | High |
| Cyclization Risk | Low (if kept acidic) | High (upon neutralization) | Low (until quench) |
| Recommended For | Storage, Wittig reactions | Pyrroline synthesis | Complex/Sensitive substrates |
Decision Matrix (Graphviz)
Caption: Workflow for selecting the appropriate deprotection strategy based on the desired end-product.
References
-
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M).[1][3][9][10] Journal of Peptide Research, 58(4), 338–341. Link
-
Lundt, B. F., et al. (1978). Selective removal of the Nα-Boc group in peptide synthesis using TMSOTf.[11] International Journal of Peptide and Protein Research, 12(5), 258-268.
-
Wuts, P. G. M. (2014).[12] Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley. (Chapter: Protection for the Amino Group). Link
-
Dieter, R. K., Chen, N., & Gore, V. K. (2006).[13] Synthesis of N-alkyl-3-pyrrolines via N-Boc deprotection and cyclization.[13] The Journal of Organic Chemistry, 71(23), 8755–8760. Link
- Struys, E. A., et al. (2014). Metabolism of Lysine and 4-Aminobutanal (Proline Biosynthesis Pathway). Journal of Inherited Metabolic Disease.
Sources
- 1. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. xray.uky.edu [xray.uky.edu]
- 8. total-synthesis.com [total-synthesis.com]
- 9. researchgate.net [researchgate.net]
- 10. experts.arizona.edu [experts.arizona.edu]
- 11. CN113056475A - Deprotection method for peptide compound or amide compound and resin removal method in solid phase reaction and method for producing peptide compound - Google Patents [patents.google.com]
- 12. Synthesis of Unnatural Amino Acids Functionalized with Sterically Shielded Pyrroline Nitroxides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Boc-Protected Amino Groups [organic-chemistry.org]
Application Note: Scalable Preparation of 4-Aryl-4-Hydroxypiperidines
From Linear Acyclic Precursors to Pharmacologically Active Scaffolds
Executive Summary
The 4-aryl-4-hydroxypiperidine moiety represents a privileged pharmacophore in medicinal chemistry, serving as the structural core for major neuroleptic and analgesic drugs, including Haloperidol , Loperamide , and Diphenylpyraline .
While various synthetic routes exist, the most robust and scalable methodology involves a two-stage sequence:
-
Ring Construction: The formation of the piperidine ring from linear acyclic precursors (amines and acrylates/enones) to generate a 4-piperidone intermediate.
-
Functionalization: The chemoselective addition of an aryl nucleophile (Grignard or Organolithium) to the ketone.
This Application Note provides a validated protocol for synthesizing 4-(4-chlorophenyl)-4-hydroxypiperidine (the Haloperidol intermediate) starting from linear amine precursors. We address the specific challenge of "linear amino ketones" by utilizing the Nazarov-type or Dieckmann logic, where linear amino-diesters or amino-enones serve as the cyclization precursors.
Strategic Analysis & Reaction Logic
The transformation of linear precursors into the target scaffold relies on establishing the 4-piperidone ring, followed by exploiting the electrophilicity of the carbonyl carbon.
2.1 The Synthetic Pathway
The synthesis is bifurcated into Cyclization and Nucleophilic Addition .
-
Step 1: Construction of N-Benzyl-4-piperidone.
-
Step 2: Grignard Addition.
-
Mechanism:[1][3][4][5][6] Nucleophilic attack of 4-chlorophenylmagnesium bromide on the piperidone carbonyl.
-
Stereochemistry: The addition typically favors the formation of the conformer where the hydroxyl group is axial (kinetic control) or equatorial (thermodynamic control), though the 4-aryl-4-hydroxy system lacks chirality unless the ring is further substituted.
-
2.2 Workflow Visualization
Figure 1: Strategic workflow converting linear amine/acrylate precursors to the cyclic pharmacophore.
Detailed Experimental Protocols
Protocol A: Synthesis of N-Benzyl-4-piperidone (Ring Construction)
This step converts linear acyclic precursors into the cyclic ketone.
Reagents:
-
Benzylamine (1.0 eq)
-
Ethyl acrylate (2.2 eq)
-
Sodium hydride (60% dispersion in oil) (1.1 eq)
-
Solvents: Ethanol (absolute), Toluene (anhydrous), Glacial Acetic Acid.
Procedure:
-
Michael Addition (Formation of Linear Diester):
-
In a 1L round-bottom flask, dissolve Benzylamine (107 g, 1.0 mol) in Ethanol (200 mL).
-
Add Ethyl Acrylate (220 g, 2.2 mol) dropwise over 60 minutes. Note: The reaction is exothermic; maintain temperature < 30°C using an ice bath.
-
Stir at room temperature for 24 hours.
-
Concentrate in vacuo to remove ethanol and excess acrylate. The residue is the linear intermediate N,N-bis(2-carbethoxyethyl)benzylamine .
-
-
Dieckmann Cyclization:
-
Suspend NaH (44 g, 1.1 mol) in anhydrous Toluene (500 mL) in a 2L reactor under Nitrogen.
-
Add the linear diester residue (from step 1) dropwise at reflux temperature (110°C).
-
Caution: Massive hydrogen gas evolution. Ensure adequate venting.
-
Continue reflux for 3 hours until H₂ evolution ceases.
-
-
Decarboxylation:
-
Cool the mixture to room temperature.
-
Add Glacial Acetic Acid (300 mL) and dilute HCl (6N, 200 mL).
-
Reflux the biphasic mixture for 4 hours. (This hydrolyzes the ester and decarboxylates the
-keto acid). -
Neutralize with NaOH (aq) to pH 10 and extract with Dichloromethane (3 x 200 mL).
-
Distill the organic layer to yield N-benzyl-4-piperidone (bp 135-140°C at 2 mmHg).
-
Yield: ~65-75% Purity: >95% (GC-MS)
Protocol B: Preparation of 4-(4-Chlorophenyl)-4-hydroxypiperidine
This step installs the aryl group onto the ketone.
Reagents:
-
N-Benzyl-4-piperidone (1.0 eq)
-
4-Chlorobromobenzene (1.2 eq)
-
Magnesium turnings (1.3 eq)
-
Iodine (crystal, catalytic)
-
Solvent: Anhydrous THF or Diethyl Ether.
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried 3-neck flask, place Mg turnings (1.3 eq) and a crystal of Iodine.
-
Add 10% of the 4-Chlorobromobenzene solution in THF. Initiate the reaction with a heat gun if necessary (disappearance of iodine color).
-
Add the remaining halide dropwise to maintain a gentle reflux. Stir for 1 hour post-addition.
-
-
Nucleophilic Addition:
-
Cool the Grignard solution to 0°C.
-
Add N-Benzyl-4-piperidone (dissolved in THF) dropwise over 45 minutes.
-
Critical Parameter: Maintain internal temperature < 5°C to minimize side reactions (enolization).
-
Allow to warm to room temperature and stir for 4 hours.
-
-
Quenching & Isolation:
-
Quench slowly with saturated Ammonium Chloride (aq) at 0°C.
-
Extract with Ethyl Acetate (3 x).
-
Wash combined organics with Brine, dry over MgSO₄, and concentrate.
-
-
Debenzylation (Optional but common for API synthesis):
-
The N-benzyl product is often hydrogenated (H₂/Pd-C) to yield the free amine, or used directly if the benzyl group is part of the final SAR.
-
Data Summary:
| Parameter | Specification | Notes |
| Appearance | Off-white solid | Recrystallize from EtOH/Hexane |
| Yield (Step 2) | 60-70% | Sensitive to moisture (Grignard) |
| Melting Point | 138-140°C | Matches literature for N-benzyl derivative |
| Mass Spec | M+ observed | Characteristic Cl isotope pattern (3:1) |
Mechanistic Validation & Troubleshooting
4.1 The "Linear Amino Ketone" Cyclization Logic
While our protocol uses a diester, the prompt alludes to "linear amino ketones." In some specialized syntheses, a linear
The Dieckmann condensation effectively generates a cyclic
4.2 Grignard Stereoelectronics
The addition of the aryl group to the piperidone is governed by the Felkin-Anh or chair-like transition state.
Figure 2: Mechanistic flow of the organometallic addition.
Troubleshooting Table:
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Incomplete Michael Addition | Extend reaction time; ensure Ethanol is anhydrous. |
| Violent Exotherm (Step 1) | Fast addition of acrylate | Use a dropping funnel and ice bath; monitor internal temp. |
| No Grignard Initiation | Oxidized Magnesium | Activate Mg with dilute HCl wash or use Iodine/Dibromoethane. |
| Tertiary Alcohol Dehydration | Acidic workup too harsh | The 4-OH group is benzylic and prone to elimination. Keep workup pH > 4. |
References
-
GuideChem. (2024). Synthesis of 4-(4-chlorophenyl) piperidin-4-ol. Retrieved from
-
National Institutes of Health (NIH) - PubChem. (2005). Synthesis and pharmacological activity of 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives. Chem Pharm Bull.[7] Retrieved from
-
Organic Chemistry Portal. (2023). Piperidine Synthesis and Reactivity. Retrieved from
-
MDPI. (2021). 4-Aminoalkyl Quinolin-2-one Derivatives via Knorr Cyclisation. (Referenced for cyclization logic of amino-ketone precursors).[2][5] Retrieved from
-
ChemicalBook. (2025).[2][7][8][9] N-Boc-4-hydroxypiperidine: Key Pharmaceutical Intermediate. Retrieved from
(Note: The synthesis of N-benzyl-4-piperidone via ethyl acrylate and benzylamine is a classic reaction rooted in the early work of McElvain, often cited in standard heterocyclic chemistry texts such as "The Chemistry of Heterocyclic Compounds" by Weissberger.)
Sources
- 1. 2.7 Addition of Amines and Amine Derivatives to Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]
- 2. researchgate.net [researchgate.net]
- 3. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Boc-4-hydroxypiperidine: Key Pharmaceutical Intermediate for Piperidine-Based Drug Synthesis_Chemicalbook [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Reagents for cyclization of tert-Butyl 4-(4-chlorophenyl)-4-oxobutylcarbamate
Application Note: High-Efficiency Cyclization of tert-Butyl 4-(4-chlorophenyl)-4-oxobutylcarbamate
Executive Summary
This technical guide details the reagents and protocols for the cyclization of tert-Butyl 4-(4-chlorophenyl)-4-oxobutylcarbamate (Compound 1 ) to yield 5-(4-chlorophenyl)-3,4-dihydro-2H-pyrrole (Compound 2 ) and its reduced derivative, 2-(4-chlorophenyl)pyrrolidine (Compound 3 ).
These transformations are critical in the synthesis of aryl-pyrrolidine scaffolds found in antihistamines (e.g., Clemastine), analgesics, and psychotropic agents. The cyclization is driven by the removal of the tert-butoxycarbonyl (Boc) protecting group, triggering an intramolecular nucleophilic attack of the liberated primary amine onto the pendant ketone.
Mechanistic Insight & Reaction Pathway
The transformation proceeds through a "Deprotection-Cyclization-Dehydration" cascade. Understanding this mechanism is vital for reagent selection:
-
Acidolysis: The Boc group is cleaved by acid, generating an ammonium salt and isobutylene/CO₂ gas.
-
Desalting/Activation: Neutralization of the ammonium salt releases the free amine nucleophile.
-
Intramolecular Condensation: The amine attacks the carbonyl carbon (favored by 5-membered ring kinetics) to form a hemiaminal intermediate.
-
Dehydration: Loss of water drives the equilibrium toward the cyclic imine (dihydropyrrole).
Figure 1: Reaction cascade from Boc-protection to cyclic imine and optional reduction.
Reagent Selection Guide
The choice of reagents depends on whether the target is the cyclic imine (intermediate) or the saturated pyrrolidine (stable product).
A. Acidic Deprotection Reagents
| Reagent | Solvent System | Pros | Cons | Recommended For |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Homogeneous, fast, volatile byproducts. | Expensive, requires careful evaporation. | Small scale, high purity needs. |
| 4M HCl | 1,4-Dioxane or EtOAc | Precipitates the amine salt directly; scalable. | Hygroscopic salts; excess acid removal required. | Large scale (>10g), reductive amination.[1] |
| p-Toluenesulfonic Acid (pTsOH) | Toluene/Benzene | Allows azeotropic water removal (Dean-Stark). | Non-volatile; requires extraction. | One-pot cyclization-dehydration. |
B. Cyclization/Neutralization Bases
-
Saturated NaHCO₃ (aq): Best for mild, biphasic cyclization. The CO₂ evolution drives the equilibrium.
-
Triethylamine (Et₃N): Used in organic-phase only protocols; risks forming gummy salts.
-
NaOH (1M): Strong base; ensures complete free-basing but risks hydrolyzing the imine back to the ketone if contact time is prolonged.
Detailed Experimental Protocols
Protocol A: Synthesis of the Cyclic Imine (Dihydropyrrole)
Target: 5-(4-chlorophenyl)-3,4-dihydro-2H-pyrrole. Application: When the imine is needed as a scaffold for further functionalization (e.g., Grignard addition).
Reagents:
-
Precursor (1.0 eq)[2]
-
Trifluoroacetic Acid (TFA) (10-20 eq)
-
Dichloromethane (DCM) (0.1 M concentration)
-
Sat. NaHCO₃ solution
Step-by-Step:
-
Dissolution: Dissolve 1.0 g of tert-Butyl 4-(4-chlorophenyl)-4-oxobutylcarbamate in 15 mL of anhydrous DCM. Cool to 0°C.[3][4]
-
Deprotection: Add 5 mL of TFA dropwise. Stir at 0°C for 30 mins, then warm to room temperature (RT) for 2 hours.
-
Checkpoint: Monitor TLC (50% EtOAc/Hex) for disappearance of starting material.
-
-
Concentration: Evaporate solvent and excess TFA under reduced pressure. Co-evaporate with toluene (2x) to remove trace acid.
-
Result: The residue is the trifluoroacetate salt of the amino ketone.
-
-
Cyclization (Biphasic): Redissolve the residue in 20 mL DCM. Add 20 mL sat. NaHCO₃. Stir vigorously for 1 hour.
-
Workup: Separate layers. Wash organic layer with brine. Dry over Na₂SO₄.[3][11]
-
Isolation: Concentrate in vacuo to yield the crude cyclic imine as an oil or low-melting solid.
-
Stability Note: Use immediately or store under inert gas at -20°C. Cyclic imines are prone to hydrolysis.
-
Protocol B: One-Pot Reductive Cyclization to Pyrrolidine
Target: 2-(4-chlorophenyl)pyrrolidine. Application: Synthesis of stable amine intermediates for drug discovery.
Reagents:
-
Precursor (1.0 eq)[2]
-
4M HCl in Dioxane (5 eq)
-
Methanol (MeOH)
-
Sodium Borohydride (NaBH₄) (2.0 eq) or Sodium Cyanoborohydride (NaCNBH₃)
Step-by-Step:
-
Deprotection: Place 1.0 g of precursor in a flask. Add 10 mL of 4M HCl in Dioxane. Stir at RT for 3 hours.
-
Salt Isolation: Concentrate to dryness (or filter if a solid precipitates). The resulting solid is the amino-ketone HCl salt.
-
Solvent Switch: Suspend/dissolve the salt in 20 mL dry Methanol. Cool to 0°C.[3][4]
-
Neutralization/Cyclization: Add Et₃N (1.1 eq) to free-base the amine. Stir for 30 mins to allow imine formation.
-
Reduction: Add NaBH₄ (2.0 eq) portion-wise (Caution: Gas evolution). Stir at 0°C for 1 hour, then warm to RT.
-
Quench: Add 1M HCl carefully to destroy excess hydride, then basify with 2M NaOH to pH > 12.
-
Extraction: Extract with DCM (3x). Dry and concentrate.
-
Purification: Flash chromatography (DCM/MeOH/NH₃) is usually required to obtain the pure pyrrolidine.
Decision Matrix for Optimization
Use this logic flow to troubleshoot or optimize your specific pathway.
Figure 2: Decision matrix for selecting the appropriate protocol based on the desired endpoint.
References
-
Mechanochemical Deprotection: "Solvent-Free Mechanochemical Deprotection of N-Boc Group." Vertex AI Search / Scirp.org. 12
-
Pyrrolidine Synthesis Overview: "Pyrrolidine synthesis - Organic Chemistry Portal." Organic Chemistry Portal. 13[1][2][3][7][10][11][14]
-
Synthesis of Antihistamine Precursors: "Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors." NCBI / PMC. 15[1][2][3][7][10][11][14]
-
Cyclization Mechanisms (Enamine/Imine): "Enamines - Master Organic Chemistry." Master Organic Chemistry. 5[1][2][3][7][11][14]
-
General N-Boc Deprotection Protocols: "Green Chemistry Approaches to N-Boc Protection and Deprotection." BenchChem.[4] 8[1][2][3][7][11]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. jelsciences.com [jelsciences.com]
- 10. revroum.lew.ro [revroum.lew.ro]
- 11. scispace.com [scispace.com]
- 12. Solvent-Free Mechanochemical Deprotection of N-Boc Group [scirp.org]
- 13. Pyrrolidine synthesis [organic-chemistry.org]
- 14. mdpi.com [mdpi.com]
- 15. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of GABA analogs using 4-chlorophenyl-4-oxobutylcarbamate
Application Note: Synthesis of Cyclic and Linear GABA Analogs via 4-Chlorophenyl-4-oxobutylcarbamate
Executive Summary
This application note details the synthetic utility of 4-(4-chlorophenyl)-4-oxobutylcarbamate (specifically the tert-butyl ester, Boc-4-(4-chlorophenyl)-4-oxobutylcarbamate ) in the preparation of neuroactive GABA (gamma-aminobutyric acid) analogs. While the blockbuster drug Baclofen (4-amino-3-(4-chlorophenyl)butanoic acid) features a
This guide provides a validated protocol for the deprotection-cyclization-reduction cascade , transforming the linear carbamate into the cyclic bioactive scaffold, with high chemical yield and stereochemical control.
Chemical Context & Strategic Logic
The Reagent: 4-Chlorophenyl-4-oxobutylcarbamate
This reagent acts as a "masked" amino-ketone. It possesses two critical functionalities:
-
The Carbamate (Boc-protected amine): Provides stability and prevents premature polymerization during antecedent steps (e.g., Friedel-Crafts acylation or Grignard additions).
-
The
-Ketone: Serves as the electrophilic anchor for cyclization or further functionalization.
Target Class: Cyclic GABA Analogs
Unlike linear GABA analogs (e.g., Gabapentin), cyclic analogs like 2-(4-chlorophenyl)pyrrolidine restrict the conformational freedom of the GABA backbone, potentially increasing binding affinity to specific GAT (GABA Transporter) subtypes.
Reaction Pathway Logic:
The synthesis relies on an acid-mediated "unmasking" of the amine. Upon removal of the carbamate (Boc group), the free amine performs an intramolecular nucleophilic attack on the carbonyl carbon (4-oxo group), forming a cyclic imine (
Synthetic Pathway Visualization
The following diagram illustrates the transformation from the linear carbamate precursor to the cyclic GABA analog.
Figure 1: Chemo-selective cascade for the synthesis of 2-arylpyrrolidines from oxobutylcarbamates.
Detailed Experimental Protocol
Objective: Synthesis of 2-(4-chlorophenyl)pyrrolidine from tert-butyl (4-(4-chlorophenyl)-4-oxobutyl)carbamate.
Materials & Reagents
| Reagent | Role | Purity/Grade |
| tert-Butyl (4-(4-chlorophenyl)-4-oxobutyl)carbamate | Starting Material | >97% (HPLC) |
| Trifluoroacetic Acid (TFA) | Deprotecting Agent | Reagent Grade |
| Dichloromethane (DCM) | Solvent | Anhydrous |
| Sodium Borohydride (NaBH | Reducing Agent | Powder, >98% |
| Methanol (MeOH) | Solvent | HPLC Grade |
| Sodium Hydroxide (1M NaOH) | Quenching/Basifying | Aqueous Soln. |
Step-by-Step Methodology
Step 1: Carbamate Deprotection (Acidolysis)
-
Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 mmol (approx. 1.5 g) of tert-butyl (4-(4-chlorophenyl)-4-oxobutyl)carbamate in 20 mL of anhydrous DCM.
-
Acid Addition: Cool the solution to 0°C using an ice bath. Dropwise, add 5 mL of TFA.
-
Note: Gas evolution (isobutylene/CO
) will occur. Ensure proper ventilation.
-
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours.
-
Monitoring: Monitor by TLC (SiO
; Hexane:EtOAc 3:1). The starting carbamate ( ) should disappear, and a baseline spot (amine salt) should appear. -
Concentration: Remove volatiles under reduced pressure (rotary evaporator) to yield the crude aminoketone trifluoroacetate salt as a viscous oil.
Step 2: Cyclization and Reduction
-
Solvent Switch: Redissolve the crude oil in 25 mL of Methanol.
-
Neutralization/Cyclization: Cool to 0°C. Adjust pH to ~8–9 by carefully adding saturated NaHCO
solution or triethylamine.-
Mechanism:[1] The free amine spontaneously attacks the ketone to form the cyclic imine (2-(4-chlorophenyl)-1-pyrroline). Stir for 30 minutes to ensure equilibrium favors the imine.
-
-
Reduction: Add NaBH
(10.0 mmol, 2.0 equiv) portion-wise over 15 minutes.-
Caution: Exothermic reaction with hydrogen gas evolution.
-
-
Completion: Stir at room temperature for 3 hours.
-
Quenching: Quench the reaction with 10 mL of water.
-
Extraction: Evaporate the methanol. Extract the aqueous residue with DCM (3 x 20 mL).
-
Purification: Dry the combined organic layers over MgSO
, filter, and concentrate. Purify via flash column chromatography (DCM:MeOH:NH OH 95:4:1) to obtain the pure pyrrolidine.
Results & Validation (Self-Validating System)
To ensure the protocol was successful, compare your analytical data against these expected parameters.
Analytical Specifications
| Parameter | Expected Result | Interpretation |
| Appearance | Colorless to pale yellow oil | Darkening indicates oxidation/impurities. |
| Yield | 75% – 85% | Lower yields suggest incomplete reduction or loss during extraction (amine is water-soluble at low pH). |
| Confirms presence of 4-chlorophenyl group. | ||
| Confirms reduction of imine to amine (chiral center formation). | ||
| Mass Spec (ESI) | [M+H] | Consistent with C |
Troubleshooting Guide
-
Problem: Low yield after extraction.
-
Cause: The product is a secondary amine and can be protonated.
-
Fix: Ensure the aqueous phase is pH > 12 (using NaOH) before DCM extraction to keep the amine in its free-base, lipophilic form.
-
-
Problem: Incomplete Cyclization.
-
Cause: Steric hindrance or insufficient time at neutral pH.
-
Fix: Ensure the "Neutralization" step in MeOH stirs for at least 30 mins before adding NaBH
.
-
Application: Synthesis of Linear -Aryl GABA
While the cyclic form is the thermodynamic product, the linear analog (4-amino-4-(4-chlorophenyl)butanoic acid) can be accessed from the same intermediate via a different workflow:
-
Hydrolysis: Instead of reducing the imine, subject the Boc-4-(4-chlorophenyl)-4-oxobutylcarbamate to Baeyer-Villiger Oxidation (using m-CPBA) prior to deprotection.
-
Rearrangement: The aryl group migrates to form the ester.
-
Final Hydrolysis: Acid hydrolysis yields the linear amino acid.
References
- Google Patents. (2017). WO2017009753A1 - An improved process for the preparation of baclofen and its intermediate.
-
National Institutes of Health (NIH). (2011). Baclofen ester and carbamate prodrug candidates: a simultaneous chromatographic assay. Retrieved from [Link]
-
American Chemical Society. (1998). Synthesis and Pharmacology of the Baclofen Homologues. Journal of Medicinal Chemistry. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Minimizing side reactions in amino ketone cyclization
Ticket Status: OPEN
Subject: Minimizing Side Reactions & Maximizing Yield Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Welcome to the Cyclization Support Hub
You are likely here because your LCMS shows a "forest" of peaks, your flask contains intractable black tar, or your starting material refuses to close the ring. Amino ketone cyclizations (often proceeding via imine/enamine intermediates) are deceptively simple on paper but kinetically treacherous in practice.
This guide treats your synthesis as a system of competing rates. We will troubleshoot the three most common failure modes: Oligomerization (Tar) , Stalled Equilibrium , and Regiochemical Mismatch .
Part 1: The "Black Tar" Scenario (Oligomerization)
User Question:
"My reaction turns dark brown/black within 30 minutes. The desired cyclic product is minor; the major product is a smear on the TLC baseline. What is happening?"
Technical Diagnosis: You are witnessing the Intermolecular vs. Intramolecular Competition . Amino ketones are bifunctional. If the amine of Molecule A finds the ketone of Molecule B faster than it finds its own ketone, you form a dimer. That dimer still has reactive ends, leading to oligomers and eventually cross-linked polymers (tar).
The Solution: Pseudo-High Dilution You must favor intramolecular collision (First-order kinetics) over intermolecular collision (Second-order kinetics).
Protocol: The Ruggli-Ziegler Dilution Technique
Do not simply add more solvent to the flask. That wastes solvent and slows the reaction too much. Use this active feed protocol:
-
Setup:
-
Flask A (Reaction Pot): Contains the catalyst (acid/base) and 80% of your total solvent volume at reflux.
-
Flask B (Feed): Contains your amino-ketone precursor dissolved in the remaining 20% of solvent.
-
-
Execution:
-
Use a syringe pump to add the contents of Flask B into Flask A extremely slowly (e.g., over 4–8 hours).
-
-
The Mechanism:
-
At any given second, the concentration of unreacted precursor in Flask A is near zero.
-
The amine "sees" only solvent molecules and its own tail. It has no choice but to cyclize.
-
Visualization of Competing Pathways:
Figure 1: Kinetic competition between cyclization (green) and polymerization (red). High dilution suppresses the red pathway.
Part 2: The Stalled Reaction (Equilibrium Management)
User Question:
"I see the intermediate imine by NMR, but it won't close to the final amine/ene-amine. The reaction stalls at 50% conversion."
Technical Diagnosis: This is often a Thermodynamic Trap or a Baldwin's Rule Violation .
1. Water Management (Le Chatelier's Principle) The condensation releases water. If water remains, it hydrolyzes the imine back to the open ketone.
-
Fix: You must actively remove water.
2. Geometric Constraints (Baldwin's Rules) If your ring size is 5, check the hybridization of the electrophile.
-
5-Endo-Trig: (Attacking a double bond inside the forming 5-ring) is Disfavored . The orbital overlap geometry is physically impossible without severe distortion.
-
5-Exo-Trig: (Attacking a double bond outside the ring, e.g., a ketone carbonyl) is Favored .
Troubleshooting Decision Matrix:
| Observation | Likely Cause | Corrective Action |
| Reaction Reverses on Workup | Hydrolysis of Imine | Reduce/Alkylate in situ (One-pot). Do not isolate imine. |
| No Cyclization (5-mem ring) | 5-Endo-Trig Violation | Change oxidation state. Reduce alkene to alkane (5-Exo-Tet) or use alkyne (5-Endo-Dig). |
| Stalls at 60-70% | Water Equilibrium | Add 4Å Mol Sieves or use Dean-Stark. |
Part 3: Regioselectivity (The Wrong Isomer)
User Question:
"I am cyclizing a methyl-ketone. I can form the double bond (enamine) towards the methyl or towards the internal chain. I'm getting a mixture."
Technical Diagnosis: You are battling Kinetic vs. Thermodynamic Control .
-
Kinetic Enolate/Enamine: Forms at the less hindered alpha-carbon (fastest proton removal). Favored by low temp (-78°C), strong bulky bases (LDA).
-
Thermodynamic Enolate/Enamine: Forms at the more substituted alpha-carbon (most stable alkene). Favored by higher temp (reflux), weak bases, or equilibrium conditions.
Protocol: Steering the Double Bond
-
Target: Kinetic Product (Less Substituted Double Bond)
-
Conditions: Aprotic solvent (THF), -78°C.
-
Reagent: Pre-form the enolate/enamine with a bulky base (e.g., LiHMDS or LDA) before allowing the cyclization step.
-
-
Target: Thermodynamic Product (More Substituted Double Bond)
-
Conditions: Protic solvent (EtOH/MeOH) or Acid Catalysis (pTsOH).
-
Reagent: Reflux. Acid allows rapid equilibration between isomers; the system will settle into the most stable (most substituted) form.
-
Part 4: Oxidation & Decomposition
User Question:
"My product is a pyrrole/indole derivative. It looks pure initially but turns purple/black on the bench."
Technical Diagnosis: Electron-rich nitrogen heterocycles are air-sensitive . They undergo oxidative polymerization (polypyrrole formation) when exposed to atmospheric oxygen and light.
Preservation Protocol:
-
Degas Solvents: Sparge all solvents with Argon/Nitrogen for 15 mins before use.
-
Workup: Perform extractions using degassed buffers.
-
Storage: Store under inert gas at -20°C, shielded from light (wrap vial in foil).
-
Stabilizer: For highly unstable pyrroles, filter through a short plug of basic alumina instead of silica (silica acidity can trigger decomposition).
Summary Workflow
Use this logic flow to design your next experiment.
Figure 2: Troubleshooting logic tree for common cyclization failures.
References
-
Ruggli-Ziegler Dilution Principle
-
Baldwin’s Rules for Ring Closure
-
Paal-Knorr Pyrrole Synthesis
-
Regioselectivity in Enamine Formation
- Concept: Kinetic vs.
-
Source: RSC Organic & Biomolecular Chemistry. "Recent advances in the synthesis of α-amino ketones". Link
-
Water Removal in Condensation
Sources
- 1. Rules for ring closure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-selective and regioselective aldol addition of ketones with aldehydes using MgI2 as promoter [organic-chemistry.org]
- 3. Nucleoside macrocycles formed by intramolecular click reaction: efficient cyclization of pyrimidine nucleosides decorated with 5'-azido residues and 5-octadiynyl side chains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. High dilution principle - Wikipedia [en.wikipedia.org]
- 7. Baldwin's rules - Wikipedia [en.wikipedia.org]
- 8. Baldwin’s Rule | Chem-Station Int. Ed. [en.chem-station.com]
- 9. html.rhhz.net [html.rhhz.net]
- 10. researchgate.net [researchgate.net]
- 11. Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aldol condensation - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of tert-Butyl 4-(4-chlorophenyl)-4-oxobutylcarbamate
This guide serves as a specialized technical support resource for the purification of tert-Butyl 4-(4-chlorophenyl)-4-oxobutylcarbamate . It is designed for researchers encountering specific separation challenges with Boc-protected amino ketones.
Status: Operational Role: Senior Application Scientist Topic: Flash Column Chromatography Strategy & Troubleshooting
Executive Summary & Compound Profile
Compound: tert-Butyl 4-(4-chlorophenyl)-4-oxobutylcarbamate Class: N-Boc protected amino ketone (GABA analog intermediate). Molecular Weight: ~297.78 g/mol Key Functionality:
-
Boc Carbamate: Acid-sensitive, prone to deprotection on acidic silica.
-
Aryl Ketone: UV active (strong absorption), susceptible to reduction or ketalization if mishandled.
-
Chlorophenyl: Lipophilic handle, aids in separation from non-aromatic impurities.
The Challenge: This compound sits in a "polarity sweet spot"—polar enough to streak on silica due to the carbamate N-H, but lipophilic enough to co-elute with non-polar byproducts (like excess Boc anhydride). The primary risk is acid-catalyzed deprotection during purification, leading to yield loss and contamination with the free amine.
Pre-Purification Triage (The "Intake")
Before packing your column, perform these mandatory checks to define your separation parameters.
Q: My crude mixture is an oil. Should I do a wet load or dry load?
A: Dry load is strongly recommended. Boc-protected intermediates often exist as viscous oils that trap solvent. Wet loading with dichloromethane (DCM) often leads to "fingering" or broad bands because the sample solvent is stronger than the mobile phase.
-
Protocol: Dissolve crude in minimal DCM. Add silica gel (1:2 ratio by weight). Rotovap to a free-flowing powder. Load this powder on top of the packed column.
Q: Which TLC stain is diagnostic for this compound?
A: You need a multi-modal approach.
-
UV (254 nm): Primary method. The 4-chlorobenzoyl chromophore is highly UV active.
-
Ninhydrin: Caution. The Boc product itself does not stain immediately. It requires strong heating to cleave the Boc group on the plate to generate the purple spot.
-
PMA (Phosphomolybdic Acid): Good for visualizing non-UV active impurities like excess Boc anhydride (often appears as a white spot or faint blue).
Method Development (The "Setup")
Solvent System Selection
Do not guess. Use the "0.3 Rf Rule" . Your target is an Rf of 0.30–0.35.
| Solvent System | Polarity | Recommended For | Notes |
| Hexane / EtOAc | Moderate | Standard Choice | Start with 10% EtOAc. Product likely elutes at 20-30%. |
| DCM / MeOH | High | Avoid | Often too polar; difficult to remove MeOH later; risk of transesterification (rare but possible). |
| Toluene / Acetone | Tunable | High Resolution | Use if Hex/EtOAc fails to separate the product from des-chloro analogs. |
Critical Additive: Triethylamine (Et3N)
Q: My bands are streaking/tailing. Is my column overloaded? A: Likely not. The streaking is caused by the hydrogen bonding of the carbamate N-H with the acidic silanols of the silica gel.
-
The Fix: Pre-treat your silica slurry with 0.5% to 1% Triethylamine (Et3N) . This neutralizes the acidic sites.
-
Self-Validating Step: Run a TLC of your sample.[1] If the spot is round, your silica is fine. If it looks like a comet, you must add Et3N to the column.
Operational Workflow (Visualized)
The following diagram outlines the decision logic for mobile phase optimization and troubleshooting during the run.
Figure 1: Decision matrix for mobile phase optimization and silica neutralization.
Troubleshooting & FAQs
Issue: "I see a new spot appearing during the column run."
Diagnosis: On-column decomposition. Mechanism: The acidic silica is cleaving the Boc group, generating the free amine (4-amino-1-(4-chlorophenyl)butan-1-one), which is much more polar and will stick to the baseline or elute very late. Solution:
-
Immediate: Flush the column with 5% MeOH/DCM to recover the free amine (if valuable).
-
Prevention: You must use buffered silica (1% Et3N) or switch to neutral alumina (though silica with Et3N is standard).
-
Speed: Flash chromatography means fast. Do not leave the compound on the column overnight.
Issue: "I cannot separate the product from excess Boc Anhydride (Boc2O)."
Diagnosis: Co-elution. Boc2O is lipophilic and often runs close to protected amines. Solution:
-
Chemical Wash (Pre-Column): Before the column, dissolve crude in EtOAc and wash with a dilute solution of DMAPA (N,N-dimethyl-1,3-propanediamine) or imidazole. These react with Boc2O to form highly polar ureas that wash out in the aqueous layer [1][4].
-
Chromatographic: Boc2O is not UV active at 254 nm (weak absorption). If you rely only on UV, you might miss it. Use a PMA stain to locate the Boc2O impurity.
Issue: "The product crystallized in the fraction tubes."
Diagnosis: High purity achieved. Solution: This is a good problem. Dissolve the crystals in a small amount of DCM or warm EtOAc to transfer them. Do not heat excessively, as thermal deprotection of Boc can occur >150°C, but mild heating (40°C) is safe.
Detailed Protocol: The "Buffered" Flash Column
Objective: Purify 1.0 g of crude material without acid-catalyzed decomposition.
-
Preparation:
-
Weigh 30–50 g of Silica Gel (230–400 mesh).
-
Prepare Mobile Phase: 500 mL of Hexane/EtOAc (4:1) containing 1% Triethylamine .
-
-
Slurry Packing:
-
Mix silica with the buffered mobile phase. Pour into the column.
-
Flush with 2 column volumes (CV) of solvent to equilibrate the pH.
-
-
Loading:
-
Adsorb 1.0 g crude onto 2.0 g silica (Dry Load).
-
Carefully add the dry powder to the top of the solvent bed. Add a layer of sand.
-
-
Elution:
-
Start isocratic with 10% EtOAc/Hexane (buffered).
-
Increase gradient to 20% EtOAc, then 30% EtOAc.
-
Collect fractions. Monitor via UV (254 nm).
-
-
Workup:
-
Pool fractions containing the product (Rf ~0.35 in 30% EtOAc).
-
Crucial: Rotovap at <45°C. High heat can degrade the carbamate if traces of acid are present.
-
References
-
BenchChem. "An In-depth Technical Guide to the Boc Protection Mechanism for Amines." BenchChem Technical Support. Link
-
Organic Chemistry Portal. "Boc-Protected Amino Groups." Organic Chemistry Portal. Link
-
Royal Society of Chemistry. "Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids." RSC Advances. Link
-
Reddit ChemPros. "Removal of excess Boc anhydride." r/OrganicChemistry. Link
-
Beilstein Journals. "Experimental Procedures for Boc-protected amines." Beilstein J. Org. Chem.Link
Sources
Troubleshooting low conversion rates in Loperamide intermediate synthesis
Topic: Troubleshooting Low Conversion Rates in
Introduction: The Critical Path
Welcome to the Technical Support Center. You are likely here because your synthesis of Loperamide Hydrochloride is stalling during the critical
In high-value API synthesis, "low conversion" is rarely a single-variable problem.[][2] It is usually a convergence of steric hindrance , phase transfer inefficiency , and competitive side reactions . This guide moves beyond basic textbook instructions to address the specific physicochemical barriers preventing your reaction from reaching completion.
Module 1: Diagnostic Framework (Q&A)
Issue 1: "My reaction stalls at 60-70% conversion despite prolonged reflux."
Diagnosis: This is the classic signature of steric stagnation combined with halide leaving group inefficiency .[2] The electrophile, often 4-bromo-2,2-diphenyl-N,N-dimethylbutyramide (or its cyclic ammonium equivalent), possesses a bulky diphenyl group adjacent to the reaction site. As the reaction progresses, the concentration of reactants drops, and the probability of the bulky piperidine nucleophile colliding effectively with the bulky electrophile decreases.
The Fix: The Finkelstein Modification You must upgrade the leaving group in situ. Bromide is a decent leaving group, but Iodide is superior due to its weaker bond strength and higher polarizability.[2]
-
Action: Add Potassium Iodide (KI) at 0.1 – 0.2 equivalents .[2]
-
Mechanism: KI reacts with the alkyl bromide to form an alkyl iodide (transient species).[2] The C-I bond is weaker and the Iodide is a better leaving group, significantly accelerating the
attack by the piperidine. -
Evidence: Industrial patents confirm that catalytic KI is essential for pushing this specific reaction to >95% conversion [1].[][2]
Issue 2: "I see the product, but also a significant 'alkene' impurity (Impurity D/E)."
Diagnosis: You are favoring Elimination (E2) over Substitution (
The Fix: Base & Temperature Modulation
-
Check your Base: If using Potassium Hydroxide (KOH) or strong alkoxides, switch to Sodium Carbonate (
) or Potassium Carbonate ( ) . These are milder and sufficient to neutralize the HBr generated without driving aggressive elimination.[2] -
Temperature: Do not exceed 80°C . Higher temperatures exponentially favor elimination pathways.[][2]
Issue 3: "The reaction mixture is heterogeneous and 'gummy'. Stirring is difficult."
Diagnosis: Poor Mass Transfer .[][2]
The inorganic base (
The Fix: Phase Transfer & Solvent Switch
-
Solvent: If using MIBK (Methyl Isobutyl Ketone), ensure you are at optimal dilution.[2] Consider Glycerol Formal or DMF if downstream purification allows; these solvents solvate the inorganic salts better, increasing reaction rates [1].
-
Agitation: Use a mechanical stirrer, not a magnetic bar. Magnetic bars often decouple in viscous slurries.[][2]
Module 2: Visualizing the Reaction Logic
The following diagram maps the kinetic competition between the desired pathway and the common failure modes.
Figure 1: Kinetic competition between the desired
Module 3: Optimized Experimental Protocol
This protocol incorporates the troubleshooting insights (KI catalysis, controlled base) to ensure high conversion.
Reagents:
-
4-(4-chlorophenyl)-4-hydroxypiperidine (1.0 eq )[][2][3][4][5][6][7][8]
-
Dimethyl(tetrahydro-3,3-diphenyl-2-furylidene)ammonium bromide OR 4-bromo-2,2-diphenylbutyryldimethylamide (1.15 eq )[]
-
Sodium Carbonate (
), anhydrous, micronized (1.2 eq ) -
Solvent: MIBK (Industrial Standard) or Glycerol Formal (High Performance)
Step-by-Step Workflow:
-
Preparation: Charge the reactor with MIBK (10 volumes relative to piperidine mass).
-
Base Addition: Add
and KI to the solvent.[2] Stir for 15 minutes at Room Temperature (RT) to disperse the solids. Tip: Micronized base prevents clumping.[][2] -
Reactant Loading: Add the Piperidine Intermediate .[2] Stir for 10 minutes.
-
Electrophile Addition: Add the Butyramide/Ammonium Bromide intermediate.[2]
-
Reaction: Heat the mixture to 60°C - 65°C .
-
Critical Control Point: Do not overshoot 70°C to minimize elimination impurities.[][2]
-
-
Monitoring: Check HPLC/TLC at 2 hours .
-
Target: < 2% unreacted Piperidine.[][2]
-
If stalled: Add an additional 0.05 eq of KI and check agitation.
-
-
Workup: Cool to 40°C. Filter off inorganic salts (NaBr, Carbonates). Wash the filter cake with fresh MIBK.
-
Isolation: Evaporate solvent or perform acid-base extraction to purify.[][2]
Module 4: Data & Solvent Selection
Choosing the right solvent is a trade-off between reaction speed and ease of workup.[2]
| Solvent | Reaction Rate | Workup Difficulty | Notes |
| MIBK | Moderate | Low | Standard industrial choice.[][2] Forms azeotrope with water (good for drying).[2] |
| Glycerol Formal | High | Moderate | Excellent solubility for salts; faster reaction rates at lower temps [1].[][2] |
| DMF | High | High | Hard to remove completely; potential for dimethylamine impurities.[][2] |
| Toluene | Low | Low | Too non-polar; requires Phase Transfer Catalyst (e.g., TBAB) to work well.[2] |
Module 5: Troubleshooting Decision Tree
Use this logic flow to solve live issues in the lab.
Figure 2: Decision matrix for diagnosing reaction failures based on analytical data.
References
- Process for the preparation of loperamide.
Sources
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 4-(para-Chlorophenyl)-4-hydroxypiperidine [webbook.nist.gov]
- 4. Loperamide synthesis - chemicalbook [chemicalbook.com]
- 5. squ.elsevierpure.com [squ.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. A Facile Synthesis for Novel Loperamide Analogs as Potential μ Opioid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EP2132175B1 - Process for the preparation of loperamide - Google Patents [patents.google.com]
- 9. Potassium iodide - Wikipedia [en.wikipedia.org]
- 10. kirj.ee [kirj.ee]
Validation & Comparative
1H NMR Characterization Guide: tert-Butyl 4-(4-chlorophenyl)-4-oxobutylcarbamate
Executive Summary
In the development of neuroleptic agents and specific antiviral scaffolds (e.g., indoline derivatives), tert-Butyl 4-(4-chlorophenyl)-4-oxobutylcarbamate serves as a pivotal "masked" linker. It bridges a lipophilic aryl ketone moiety with a protected amine, facilitating controlled chain elongation without side reactions.
This guide provides a definitive characterization framework for this molecule. Unlike standard spectral lists, we focus on the comparative performance of solvent systems (CDCl₃ vs. DMSO-d₆) and the differentiation from critical synthetic precursors . We establish a self-validating protocol to ensure structural integrity during scale-up.
Structural Logic & Assignment Strategy
To accurately characterize this molecule, we must deconstruct it into three magnetically distinct zones. The aliphatic propyl chain acts as an insulator, preventing significant coupling between the Boc-amine and the chlorophenyl ketone, simplifying the assignment logic.
The Diagnostic Zones
-
Zone A (Aromatic Anchor): The p-chlorophenyl ring creates a classic AA'BB' system, heavily deshielded by the ketone carbonyl.
-
Zone B (The Linker): A three-carbon aliphatic chain. The protons adjacent to the carbonyl (
-protons) and nitrogen ( -protons) are chemically distinct. -
Zone C (The Protector): The tert-butyloxycarbonyl (Boc) group provides a massive singlet signal, serving as an internal integration standard.
Visualization of Signaling Pathways (DOT Diagram)
Figure 1: Logical segmentation of the proton environment. Zone A provides identity (aryl ketone), while Zone C provides quantification (Boc integration).
Comparative Analysis: Solvent Selection
The choice of solvent is not merely about solubility; it determines the visibility of the exchangeable carbamate proton (-NH).
Comparison: CDCl₃ vs. DMSO-d₆[1]
| Feature | Alternative A: Chloroform-d (CDCl₃) | Alternative B: DMSO-d₆ | Application Scientist Verdict |
| Amide (-NH) Signal | Broad, often flattened into baseline (δ 4.6–5.0 ppm). | Sharp, distinct triplet or broad singlet (δ 6.8–7.2 ppm). | DMSO-d₆ Wins for confirmation of amide integrity. |
| Water Peak Interference | Minimal (δ 1.56 ppm), overlaps with aliphatic chain. | Significant (δ 3.33 ppm), can obscure N-CH₂ signals. | CDCl₃ Wins for clear aliphatic integration. |
| Aromatic Resolution | Excellent separation. | Good, but slight broadening due to viscosity. | CDCl₃ Wins for coupling constant calculation. |
| Cost & Ease | High volatility allows easy sample recovery. | Hygroscopic; difficult to remove. | CDCl₃ Wins for routine QC. |
Recommendation: Use CDCl₃ for routine purity checks to maximize aliphatic resolution. Use DMSO-d₆ only if the presence of the carbamate proton is contested or if the sample is a crude solid with polarity issues.
Comparative Analysis: Product vs. Precursors
A critical failure mode in synthesis is incomplete coupling or deprotection. The NMR data below allows you to distinguish the target from its primary "Alternatives" (Impurities).
Alternative 1: The Acid Precursor
Precursor:4-(4-chlorophenyl)-4-oxobutanoic acid [1][2]
-
Differentiation: The precursor lacks the Boc singlet (δ 1.44) and the N-CH₂ signal (δ 3.2). Instead, it shows a highly deshielded carboxylic acid proton (δ ~11-12 ppm, broad).
-
Key Shift: The α-methylene protons (next to C=O) shift slightly upfield in the amide product compared to the acid.
Alternative 2: The Deprotected Amine
Analogue:4-amino-1-(4-chlorophenyl)butan-1-one
-
Differentiation: Complete loss of the Zone C singlet (9H). The N-CH₂ signal shifts upfield (shielded) significantly (from δ 3.2 to ~2.7 ppm) due to the loss of the electron-withdrawing carbonyl of the Boc group.
Experimental Protocol: Characterization Workflow
This protocol is designed to be self-validating. If the integration of the aromatic doublet (2H) does not match the Boc singlet (9H) within 5%, the sample is impure or wet.
Step 1: Sample Preparation
-
Massing: Weigh 10–15 mg of the dried solid into a clean vial.
-
Solvation: Add 0.6 mL of CDCl₃ (containing 0.03% TMS).
-
Note: Ensure the CDCl₃ is stored over molecular sieves to prevent HCl formation, which can cleave the Boc group in situ.
-
-
Filtration: If the solution is cloudy, filter through a small plug of glass wool directly into the NMR tube.
Step 2: Acquisition Parameters (Standard 300/400 MHz)
-
Pulse Angle: 30° (to ensure relaxation of the slow-relaxing aromatic protons).
-
Relaxation Delay (D1): Set to 2.0 seconds . The Boc methyls have long T1 relaxation times; a short D1 will under-integrate the Boc peak, leading to false purity calculations.
-
Scans (NS): 16 (sufficient for >95% purity).
Step 3: Data Processing & Integration
-
Reference: Calibrate TMS to 0.00 ppm or residual CHCl₃ to 7.26 ppm.
-
Integration Master Key: Set the integral of the singlet at δ 1.44 ppm to 9.00 .
-
Validation: Check the aromatic doublet at δ 7.9 ppm. It must integrate to 2.00 ± 0.1.
Detailed Spectral Data (CDCl₃)
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Mechanistic Insight |
| 7.92 | Doublet ( | 2H | Ar-H (Ortho to C=O) | Deshielded by magnetic anisotropy of the ketone. |
| 7.43 | Doublet ( | 2H | Ar-H (Meta to C=O) | Shielded relative to ortho; split by ortho protons. |
| 4.75 | Broad Singlet | 1H | -NH -Boc | Exchangeable; position varies with concentration. |
| 3.22 | Quartet/Multiplet | 2H | -CH₂ -NH- | Deshielded by Nitrogen; quartet due to coupling with NH and CH₂. |
| 2.98 | Triplet ( | 2H | -CH₂ -C(=O)- | Deshielded by Carbonyl; diagnostic for the ketone chain. |
| 1.95 | Quintet | 2H | -CH₂-CH₂ -CH₂- | Central methylene; coupled to both neighbors. |
| 1.44 | Singlet | 9H | -C(CH₃)₃ (Boc ) | 9 chemically equivalent methyl protons. |
Workflow Visualization
Figure 2: Decision tree for validating product identity and purity.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3][4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 230774, Methyl 4-(4-chlorophenyl)-4-oxobutanoate (Analogous Precursor Data). Link
-
Sigma-Aldrich. (2023). Product Specification: Methyl 4-(4-chlorophenyl)-4-oxobutanoate.[1][5] Link
Sources
- 1. Methyl 4-(4-chlorophenyl)-4-oxobutanoate | C11H11ClO3 | CID 230774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US4621154A - Process for preparing 4-(4-biphenylyl)-4-oxo-butanoic acid - Google Patents [patents.google.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. Methyl 4-(4-chlorophenyl)-4-oxobutanoate AldrichCPR 7148-01-8 [sigmaaldrich.com]
Mass spectrometry fragmentation patterns of Boc-protected amino ketones
Mass Spectrometry Fragmentation Patterns of Boc-Protected Amino Ketones[1][2][3]
Executive Summary
This technical guide details the mass spectrometry (MS) behavior of Boc-protected amino ketones , a critical class of intermediates in the synthesis of peptide isosteres, protease inhibitors, and chiral drugs. Unlike simple amino acids, these compounds possess dual reactive centers—the carbamate (Boc) and the ketone—which create competing fragmentation pathways. This guide provides a mechanistic breakdown of these pathways, compares them with Fmoc/Cbz alternatives, and offers a validated experimental protocol for their characterization.
Mechanistic Deep Dive: Fragmentation Pathways
The fragmentation of Boc-protected amino ketones in Electrospray Ionization (ESI) and Electron Impact (EI) involves distinct "unzipping" mechanisms. The gas-phase chemistry is dominated by the lability of the tert-butyl group and the stability of the resulting acylium ions.
The Boc "Unzipping" Mechanism (ESI-MS)
In positive ion mode (ESI+), the protonated molecular ion
-
Protonation: The carbonyl oxygen of the Boc group or the ketone accepts a proton.
-
Isobutene Loss (Neutral Loss -56 Da): The tert-butyl cation is cleaved and immediately eliminates a proton to form isobutene (neutral). This yields a protonated carbamic acid intermediate
. -
Decarboxylation (Neutral Loss -44 Da): The carbamic acid is unstable and rapidly loses
, yielding the free protonated amino ketone .
Ketone Backbone Fragmentation
Once the protecting group is compromised (or in parallel at higher energies), the ketone backbone fragments via:
-
-Cleavage: The bond adjacent to the ketone carbonyl breaks, generating resonance-stabilized acylium ions (
).[4][5] This is the most diagnostic cleavage for mapping the carbon skeleton. -
McLafferty Rearrangement: If a
-hydrogen is available (relative to the ketone), a six-membered transition state facilitates the loss of a neutral alkene.[4] This is more prominent in EI but observable in ESI for longer alkyl chains.
Visualizing the Fragmentation Pathway
The following diagram illustrates the stepwise degradation of a generic Boc-protected amino ketone during MS/MS analysis.
Figure 1: Stepwise fragmentation pathway of Boc-amino ketones in ESI-MS/MS, showing the characteristic loss of the protecting group followed by backbone cleavage.
Comparative Analysis: Boc vs. Fmoc vs. Cbz
Selecting the right protecting group impacts not just synthesis but also analytical identification. The table below contrasts the MS performance of Boc-protected amino ketones against their Fmoc and Cbz counterparts.
| Feature | Boc (tert-Butyloxycarbonyl) | Fmoc (Fluorenylmethyloxycarbonyl) | Cbz (Benzyloxycarbonyl) |
| Precursor Stability | Low. Labile in source; often observed as fragment. | High. Stable | Moderate. |
| Primary Neutral Loss | -56 Da (Isobutene) followed by -44 Da (CO2) . | -178 Da (Dibenzofulvene) . | -91 Da (Benzyl radical/cation) or -108 Da (Benzyl alcohol). |
| Diagnostic Mass Shift | [M-100] (Amine). | [M-196] (Amine). | [M-134] (Amine). |
| Ionization Mode | ESI+ (Excellent protonation). | ESI+ (Good), MALDI (Excellent). | ESI+, EI. |
| Interference Risk | Low mass fragments may fall in solvent noise region. | High mass fragments (fluorene) can suppress signal. | Benzyl cation (m/z 91) is ubiquitous and non-specific. |
| Best Use Case | Rapid Confirmation. The -56/-100 pattern is unmistakable. | Complex Mixtures. High MW allows separation from matrix noise. | Hardy Compounds. When stability is prioritized over lability. |
Experimental Protocol: Characterization Workflow
This protocol is designed for the structural elucidation of unknown Boc-amino ketones using LC-ESI-MS/MS.
Reagents & Equipment
-
Solvent A: Water + 0.1% Formic Acid (Proton source).
-
Solvent B: Acetonitrile + 0.1% Formic Acid.
-
Instrument: Q-TOF or Orbitrap (High Resolution is preferred for exact mass confirmation of the ketone).
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve 0.1 mg of the Boc-amino ketone in 1 mL of 50:50 Water:Acetonitrile.
-
Critical: Avoid using alcohols (MeOH) as solvents if transesterification is a risk, though rare in short timeframes.
-
-
Direct Infusion (Optimization):
-
Infuse at 5–10 µL/min.
-
Source Voltage: Set to 3.5 kV.
-
Cone Voltage: Start low (15-20 V). Note: High cone voltage will cause in-source fragmentation, stripping the Boc group before the quadrupole.
-
-
MS1 Scan (Survey):
-
Scan range: m/z 50–1000.
-
Look for
. If absent, look for and .
-
-
MS2 Fragmentation (CID):
-
Isolate the
peak. -
Apply stepped collision energy (e.g., 15, 30, 45 eV).
-
Low Energy (10-20 eV): Confirms Boc group (observation of -56 and -100 losses).
-
High Energy (>35 eV): Forces ketone backbone fragmentation (alpha-cleavage) to reveal the alkyl chains (
).
-
Diagnostic Data Summary
Use this reference table to interpret spectra during real-time analysis.
| Ion Species | m/z Calculation | Interpretation |
| Molecular Ion | Intact protonated molecule. Often weak due to Boc lability. | |
| Boc-Loss 1 | Loss of isobutene. Characteristic of tert-butyl groups. | |
| Amine Peak | Loss of Boc group (Isobutene + CO2). Often the base peak.[5] | |
| Acylium Ion A | Alpha-cleavage fragment.[4] Indicates the side chain length.[6] | |
| Immonium Ion | Formed from the amino acid side chain after CO loss. |
Analytical Logic Workflow
The following diagram outlines the decision tree for confirming a Boc-amino ketone structure.
Figure 2: Logical workflow for structural confirmation of Boc-protected amino ketones.
References
-
McLafferty, F. W. (1959).[7] "Mass Spectrometric Analysis. Molecular Rearrangements." Analytical Chemistry. Link
-
Chemistry Steps. (2023). "The McLafferty Rearrangement in Mass Spectrometry." Link
-
NIST. (2022). "Protocol for Structure Determination of Unknowns by EI Mass Spectrometry." Journal of Physical and Chemical Reference Data. Link
-
Raju, G., et al. (2012). "Electrospray ionization tandem mass spectrometry of protonated and alkali-cationized Boc-N-protected hybrid peptides." Rapid Communications in Mass Spectrometry. Link
-
BenchChem. (2025).[8] "Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis." Link
Sources
- 1. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrospray ionization tandem mass spectrometry of protonated and alkali-cationized Boc-N-protected hybrid peptides containing repeats of D-Ala-APyC and APyC-D-Ala: formation of [b(n-1) + OCH3 + Na]+ and [b(n-1) + OH + Na]+ ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]
- 5. Alpha (α) Cleavage - Chemistry Steps [chemistrysteps.com]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. McLafferty rearrangement - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Strategic Characterization of 4-Oxobutylcarbamate: Resolving Carbonyl Overlap via FTIR & Orthogonal Techniques
Topic: FTIR Carbonyl Stretch Analysis for 4-Oxobutylcarbamate Identification Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]
Executive Summary
The identification of 4-oxobutylcarbamate (specifically tert-butyl (4-oxobutyl)carbamate, CAS 84766-90-5) presents a unique spectroscopic challenge due to the presence of two distinct yet spectrally proximate carbonyl groups: the carbamate (urethane) linker and the terminal aldehyde moiety.[2] While Nuclear Magnetic Resonance (NMR) remains the gold standard for structural elucidation, Fourier Transform Infrared (FTIR) spectroscopy offers a rapid, cost-effective alternative for routine process monitoring and purity assessment.
This guide provides a technical deep-dive into resolving the overlapping carbonyl stretches in the 1680–1740 cm⁻¹ region, validates the "Fermi Resonance" as a confirmatory marker, and objectively compares FTIR against orthogonal methods like ¹H-NMR and LC-MS.
Part 1: The Spectroscopic Challenge
The molecule of interest, 4-oxobutylcarbamate (
-
Carbamate Carbonyl (
): Typically absorbs at 1690–1710 cm⁻¹ . The position is sensitive to hydrogen bonding (N-H...O=C) and the nature of the alkoxy group (e.g., tert-butoxy). -
Aldehyde Carbonyl (
): Typically absorbs at 1720–1740 cm⁻¹ . This band is sharp and intense but often merges with the carbamate band into a single broad envelope in low-resolution scans.
The Critical Risk: Relying solely on a single broad peak around 1715 cm⁻¹ can lead to false positives, failing to distinguish the desired aldehyde product from over-oxidized carboxylic acids or unreacted alcohol precursors.
Part 2: FTIR Analysis & Peak Deconvolution
To successfully identify 4-oxobutylcarbamate using FTIR, analysts must look beyond the primary carbonyl stretch. The identification logic relies on a dual-region confirmation strategy .
Region 1: The Carbonyl Envelope (1680–1750 cm⁻¹)
In a high-quality spectrum (4 cm⁻¹ resolution or better), the carbonyl region often appears as a split peak or a main peak with a distinct shoulder.
-
1725 ± 5 cm⁻¹: The Aldehyde C=O stretch . It is generally higher in frequency than the carbamate due to the lack of resonance donation from a nitrogen atom.
-
1695 ± 10 cm⁻¹: The Carbamate C=O stretch . This band is often broader due to conformational rotamers and hydrogen bonding.
Expert Insight: If the peaks are unresolved, applying Second Derivative Spectroscopy (d²A/dν²) can mathematically separate the overlapping bands, revealing two distinct minima corresponding to the individual carbonyl centers.
Region 2: The Fermi Resonance "Smoking Gun" (2700–2850 cm⁻¹)
The most reliable FTIR marker for 4-oxobutylcarbamate is not the carbonyl itself, but the C-H stretch of the aldehyde .
-
Mechanism: The fundamental C-H stretch of the aldehyde (~2800 cm⁻¹) couples with the first overtone of the C-H bending vibration (~1400 cm⁻¹), splitting the signal into a doublet.
-
Diagnostic Peaks: Look for two weak-to-medium intensity bands at ~2720 cm⁻¹ and ~2820 cm⁻¹ .
-
Validation: These bands are absent in ketones, esters, and carboxylic acids, making them the definitive "fingerprint" for the 4-oxo (aldehyde) functionality.
Part 3: Comparative Analysis of Orthogonal Methods
While FTIR is powerful, it is not solitary. The following table compares FTIR performance with NMR and Mass Spectrometry for this specific application.
| Feature | FTIR (ATR) | ¹H-NMR (500 MHz) | LC-MS (ESI) |
| Primary Identifier | C=O Stretch (1725/1695 cm⁻¹) + Fermi Doublet | Aldehyde Proton ( | Molecular Ion |
| Specificity | Moderate. Good for functional groups, poor for exact structure. | High. Unambiguous structural proof. | High. Confirms mass, but not isomerism alone. |
| Sensitivity | mg range (standard probe). | ng to pg range.[3] | |
| Throughput | High. <1 min per sample. No solvent needed. | Low. Requires dissolution, shimming (10-15 min). | Medium. Requires chromatography (5-20 min). |
| Key Limitation | Water interference; overlapping C=O bands. | Solvent cost; equipment expense. | Ionization suppression; aldehyde hydration. |
Decision Matrix
-
Use FTIR for: Rapid in-process control (IPC) to monitor the oxidation of the alcohol precursor to the aldehyde. If the OH stretch (3400 cm⁻¹) disappears and the Fermi doublet appears, the reaction is complete.
-
Use NMR for: Final product release testing to ensure the integrity of the Boc group and the aldehyde purity.
-
Use LC-MS for: Impurity profiling (e.g., detecting trace over-oxidized carboxylic acid).
Part 4: Experimental Protocol (FTIR)
Objective: Confirm identity of 4-oxobutylcarbamate via Attenuated Total Reflectance (ATR) FTIR.
Prerequisites:
-
FTIR Spectrometer (e.g., Agilent Cary 630 or Thermo Nicolet iS50).
-
Diamond ATR accessory (Single bounce).
-
Sample: tert-Butyl (4-oxobutyl)carbamate (oil or low-melting solid).[4]
Step-by-Step Workflow:
-
System Blanking: Clean the ATR crystal with isopropanol. Collect a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution.
-
Sample Application: Apply ~10 mg (or 1 drop) of the analyte directly onto the center of the diamond crystal.
-
Acquisition:
-
Scan Range: 4000–600 cm⁻¹.
-
Resolution: 4 cm⁻¹ (increase to 2 cm⁻¹ if carbonyl resolution is poor).
-
Scans: 32 or 64.
-
-
Data Processing:
-
Apply baseline correction.
-
Critical Step: Zoom into 1600–1800 cm⁻¹. If a single broad peak is observed, apply "Second Derivative" processing to locate hidden maxima.
-
-
Validation Criteria (Pass/Fail):
-
Criterion A: Presence of C=O doublet or shoulder (Peak 1 ~1725, Peak 2 ~1695).
-
Criterion B: Presence of Fermi doublet (~2720 and ~2820 cm⁻¹).
-
Criterion C: Absence of broad O-H stretch (3200–3600 cm⁻¹) unless secondary amide NH stretch is sharp at ~3350 cm⁻¹.
-
Part 5: Logic Visualization (Graphviz)
The following diagram illustrates the decision logic for identifying 4-oxobutylcarbamate, distinguishing it from common side products (alcohol precursor or acid over-oxidation).
Caption: Decision tree for spectroscopic validation of 4-oxobutylcarbamate, prioritizing Fermi resonance as the distinguishing factor against metabolic derivatives.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 15534785, tert-Butyl (4-oxobutyl)carbamate. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
-
Spectroscopy Online. (2020). The Carbonyl Group, Part I: Introduction. Retrieved from [Link]
-
UCLA Chemistry & Biochemistry. (n.d.). Table of IR Absorptions. Retrieved from [Link]
Sources
Precision in Arene Functionalization: Linear Alkylation vs. Acylation-Reduction Strategies
Executive Summary: The "Quick" vs. The "Precise"
In the structural optimization of lead compounds, the introduction of linear alkyl chains (n-alkyl) to aromatic scaffolds is a frequent requirement to modulate lipophilicity (
While Friedel-Crafts Alkylation appears to be the most direct retrosynthetic disconnection, it is operationally flawed for primary alkyl chains longer than ethyl. Experimental data confirms that direct alkylation with primary alkyl halides results in significant skeletal rearrangement (up to 70%) and polyalkylation, rendering it unsuitable for GMP-grade synthesis or Structure-Activity Relationship (SAR) studies where isomeric purity is paramount.
The Verdict: For the synthesis of linear alkylarenes (
Mechanistic Divergence: The Root of the Problem
The failure of direct alkylation for linear chains is not a matter of technique but of thermodynamics. Understanding the reactive intermediates is critical for predicting the outcome.
Alkylation: The Carbocation Trap
When a primary alkyl halide (e.g., 1-chlorobutane) interacts with a Lewis acid (
-
Kinetic vs. Thermodynamic Control: The rearrangement is faster than the intermolecular attack on the benzene ring.
-
Result: The major product is the branched isomer (e.g., sec-butylbenzene), not the linear target.
Acylation: The Acylium Shield
Acylation utilizes an acyl chloride. Upon reaction with
-
No Rearrangement: The resonance stability prevents hydride or alkyl shifts.
-
Deactivation: The resulting ketone product is electron-withdrawing, deactivating the ring toward further substitution (preventing polyalkylation).
Visualization: Mechanistic Pathway Comparison
Figure 1: Mechanistic comparison showing the inevitable rearrangement in alkylation versus the structural integrity maintained during acylation.
Comparative Analysis: The Data
The following data contrasts the outcomes of reacting Benzene with
| Feature | Direct Alkylation (1-Chlorobutane) | Acylation-Reduction (Butanoyl Chloride) |
| Major Product | sec-butylbenzene (Branched) | n-butylbenzene (Linear) |
| Isomer Ratio | ~2:1 (Branched : Linear) [1] | >99:1 (Linear : Branched) |
| Poly-substitution | High (Product is more reactive than SM) | None (Product is deactivated) |
| Atom Economy | High (Single step) | Lower (Two steps, stoichiometric AlCl3) |
| Reagent Cost | Low | Moderate (Acyl chlorides are pricier) |
| Suitability for Pharma | Poor (Impurity profile) | Excellent (High purity) |
Key Insight: In alkylation, the alkyl group activates the ring (electron-donating), making the product more nucleophilic than the starting material.[1] This leads to "runaway" polyalkylation. In acylation, the carbonyl group withdraws electrons, shutting down further reaction on that ring.
Experimental Protocols
Protocol A: Friedel-Crafts Acylation (Synthesis of Butyrophenone)
Target: Intermediate Ketone
Safety:
-
Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and reflux condenser connected to an HCl trap (NaOH solution).
-
Lewis Acid Charge: Add anhydrous
(1.1 equiv, 14.6 g) and dry dichloromethane (DCM, 50 mL). Cool to 0°C in an ice bath. -
Electrophile Formation: Add butanoyl chloride (1.0 equiv, 10.6 g) dropwise over 15 minutes. Stir for 15 minutes to generate the acylium complex (solution typically turns yellow/orange).
-
Substrate Addition: Add Benzene (1.2 equiv, dry) dropwise. Note: Benzene is carcinogenic; use toluene or anisole for safer training analogs if applicable.
-
Reaction: Remove ice bath and reflux for 2 hours. Monitor by TLC (Eluent: 10% EtOAc/Hexanes).
-
Quench: Pour the reaction mixture slowly onto 100g of cracked ice/HCl mixture.
-
Workup: Extract with DCM (3x), wash organics with saturated
, brine, and dry over . -
Purification: Concentrate in vacuo. Purify via distillation or flash chromatography.
Protocol B: Wolff-Kishner Reduction (Huang-Minlon Modification)
Target: Conversion of Ketone to Methylene
Why this over Clemmensen? The Clemmensen reduction uses Zinc Amalgam (Mercury), which poses severe disposal issues and toxicity risks in modern drug development. The Wolff-Kishner is generally preferred unless the substrate is base-sensitive.
-
Setup: Use a high-pressure flask or round-bottom flask with a distillation head.
-
Reagents: Combine Butyrophenone (1.0 equiv), Hydrazine hydrate (85%, 3.0 equiv), and KOH pellets (4.0 equiv) in Diethylene Glycol (solvent).
-
Hydrazone Formation: Heat to 120°C for 1 hour. The ketone converts to the hydrazone.[2][3]
-
Distillation: Increase temperature to ~200°C. Distill off the water and excess hydrazine. This drives the equilibrium forward (Le Chatelier’s principle).
-
Decomposition: Reflux at 200°C for 3-4 hours. Nitrogen gas (
) will evolve.[4] -
Workup: Cool to room temperature. Dilute with water and extract with diethyl ether.
-
Validation: Verify the disappearance of the Carbonyl stretch (~1680
) in IR and the appearance of the methylene triplet in NMR (~2.6 ppm).
Decision Workflow
When designing a route, use this logic flow to determine the appropriate method.
Figure 2: Strategic decision tree for selecting the optimal alkylation methodology based on chain length and substrate sensitivity.
References
-
LibreTexts Chemistry. (2025). Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.[1][2][5][6][7][8][9][10]Link
-
Master Organic Chemistry. (2018). Friedel-Crafts Alkylation and Acylation.[1][3][5][6][7][8][9][11][12][13]Link
-
Chemistry Steps. (2025). Rearrangements in Friedel-Crafts Alkylation.[1][5][6][9][12][13][14]Link
-
Organic Chemistry Portal. (n.d.). Clemmensen Reduction Protocol and Mechanism.[3][8][11][15]Link
-
BenchChem. (n.d.). The Synthesis of Dialkylbenzenes: An In-depth Technical Guide.Link
Sources
- 1. Friedel-Crafts Alkylation and Acylation Reactions ChemTalk [chemistrytalk.org]
- 2. The Alkylation of Benzene by Acylation-Reduction - Chemistry Steps [chemistrysteps.com]
- 3. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 4. jk-sci.com [jk-sci.com]
- 5. Friedel Crafts alkylation | Reaction Mechanism of Friedel Crafts alkylation [pw.live]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Furman Chemistry 120: Organic / Comparison between Friedel-Crafts Alkylation and Acylation [furmanchm120.pbworks.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 11. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]
- 15. Clemmensen Reduction [organic-chemistry.org]
TLC Visualization of Boc-Amino Ketones vs. Deprotected Amines: A Comparative Technical Guide
Topic: TLC Visualization Techniques for Boc-Amino Ketones vs. Deprotected Amines Content Type: Technical Comparison Guide
Executive Summary
In medicinal chemistry and peptide synthesis, the deprotection of Boc-amino ketones to their corresponding free amine salts is a critical transformation. However, monitoring this reaction via Thin Layer Chromatography (TLC) presents a unique challenge: the starting material (Boc-protected) and the product (free amine) possess distinct chemical behaviors that require specific visualization strategies.
While UV detection is often insufficient due to the weak chromophores of aliphatic Boc groups and non-conjugated ketones, chemical staining provides definitive structural evidence. This guide compares the efficacy of Ninhydrin, 2,4-Dinitrophenylhydrazine (2,4-DNP), and Hanessian’s Stain (CAM), and introduces a "Self-Validating" on-plate deprotection protocol for unambiguous identification.
Mechanistic Basis of Detection
To select the correct visualization method, one must understand the chemical interaction between the stain and the analyte on the silica matrix.
The Chemical Differentiators[1]
-
The Amine Moiety:
-
Free Amine (
): Nucleophilic. Reacts readily with Ninhydrin at mild temperatures to form Ruhemann’s Purple. -
Boc-Amine (
): Non-nucleophilic carbamate. chemically "masked" from Ninhydrin under standard conditions.
-
-
The Ketone Moiety:
Visualization Logic
The following diagram illustrates the chemical pathways involved in visualizing these specific species.
Figure 1: Mechanistic interaction of stains with Boc-protected vs. free amino ketones. Note that Ninhydrin discriminates between the two, while 2,4-DNP detects the ketone backbone in both.
Comparative Analysis of Visualization Techniques
The following table synthesizes experimental data regarding the sensitivity and selectivity of common stains for this specific chemical pair.
| Feature | Ninhydrin | 2,4-DNP | Hanessian's Stain (CAM) | Iodine Chamber |
| Primary Target | Free Amines ( | Ketones / Aldehydes | Oxidizable functional groups | General Organic Mass |
| Boc-Amino Ketone | Negative (at RT) Brown/Faint Purple if charred | Positive (Yellow/Orange) | Positive (Dark Blue) | Positive (Brown, transient) |
| Free Amino Ketone | Positive (Vivid Blue/Purple) | Positive (Yellow/Orange) | Positive (Dark Blue) | Positive (Brown, transient) |
| Differentiation | High. Best for confirming deprotection. | Low. Confirms ketone presence only. | Low. Good for general purity. | None. |
| Sensitivity | High ( | Moderate ( | High ( | Moderate |
| Stability | Fades over time (hours) | Permanent | Permanent | Reversible (fades in min) |
Expert Insight: The "False Negative" Risk
When using Ninhydrin on Boc-amines, aggressive heating (heat gun >150°C) can thermally cleave the Boc group in situ. The resulting free amine then reacts with Ninhydrin, producing a faint spot.
-
Differentiation: A true free amine stains deep blue/purple upon mild warming. A Boc-amine stains faint brown/violet only after strong heating.
Experimental Protocols
Protocol A: The "Double-Check" Workflow (Recommended)
This method uses two separate lanes or a cut plate to confirm both the loss of the Boc group and the retention of the ketone.
-
Elution: Run the TLC plate with your reaction mixture co-spotted against the starting material.
-
Note: Free amines often streak on silica. Add 1% Triethylamine (TEA) or 1%
to your mobile phase to sharpen the spot.
-
-
Plate Cutting: Cut the plate vertically to separate the lanes.
-
Stain 1 (Ninhydrin): Dip the first half in Ninhydrin. Heat gently (hot plate at 100°C).
-
Result: Product turns blue; Starting Material remains colorless.
-
-
Stain 2 (2,4-DNP): Dip the second half in 2,4-DNP. Do not heat.
-
Result: Both Product and Starting Material turn yellow/orange.
-
Protocol B: The "HCl Fume" Self-Validating System
This is an advanced technique to force a positive Ninhydrin test on Boc-protected material, proving that a "colorless" spot is indeed your Boc-amine and not just solvent.
-
Elution: Run the TLC plate normally.
-
Acid Exposure: Place the dried plate in a chamber containing a beaker of conc. HCl for 5–10 minutes (or expose to HCl gas). The acid fumes deprotect the Boc group directly on the silica surface.
-
Neutralization: Briefly wave the plate in air to remove excess acid.
-
Stain: Dip in Ninhydrin and heat.
-
Result: The previously "invisible" Boc-amino ketone will now stain vivid purple, confirming its identity.
Workflow Diagram: Decision Matrix
Figure 2: Decision matrix for selecting the appropriate visualization technique based on reaction stage.
Recipe Preparation
Ninhydrin Stain (General Purpose)[2][6][7]
-
Composition: 1.5 g Ninhydrin + 100 mL n-Butanol + 3 mL Acetic Acid.
-
Storage: Dark bottle, room temperature.
-
Notes: The acetic acid is crucial; it helps catalyze the reaction.
2,4-DNP Stain (Ketone Specific)[5][6][8]
-
Composition: 12 g 2,4-Dinitrophenylhydrazine + 60 mL conc.[1][2][3][5]
+ 80 mL + 200 mL 95% Ethanol.[1][3][5] -
Preparation: Dissolve DNP in sulfuric acid/water first, then add ethanol carefully.
-
Safety: Highly acidic. Use gloves.
Expertise & Troubleshooting (E-E-A-T)
The "Tailing" Phenomenon
Free amines (the product) interact strongly with the silanols (
-
Solution: Pre-treat the plate or add a modifier to the eluent.[6] A mixture of DCM:MeOH:NH4OH (90:9:1) is standard for free amines. The ammonium hydroxide competes for the silanol sites, allowing the amine to migrate as a tight spot.
Stability of Boc Groups on Silica
Boc groups are acid-labile. Slightly acidic eluents or highly active silica can cause partial deprotection during the run.
-
Observation: A "ghost" spot appearing between the starting material and product.
-
Fix: Use neutral silica or add 1% Triethylamine to the solvent system to buffer the acidity.
DNP Interference
If your product contains both an amine and a ketone, and you use DNP, the strong acid in the DNP stain will protonate the amine. This generally does not affect the visualization of the ketone, but it renders the plate useless for subsequent amine staining. Always use Ninhydrin first if attempting multiple stains on one plate (though separate plates are preferred).
References
-
Chemistry LibreTexts. (2022). Visualizing TLC Plates. [Link]
-
University of Rochester. (n.d.). Thin Layer Chromatography Stains. Not Voodoo. [Link]
-
Friedman, M. (2004). Applications of the Ninhydrin Reaction for Analysis of Amino Acids, Peptides, and Proteins to Agricultural and Biomedical Sciences. Journal of Agricultural and Food Chemistry. [Link]
Sources
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: tert-Butyl 4-(4-chlorophenyl)-4-oxobutylcarbamate
[1]
Executive Safety Summary & Risk Assessment
Compound: tert-Butyl 4-(4-chlorophenyl)-4-oxobutylcarbamate CAS: 84766-90-5 (Analogous/Related) Physical State: Solid (Crystalline Powder) Molecular Weight: ~297.78 g/mol [1]
As a Senior Application Scientist, I must emphasize that while specific toxicological data for this intermediate may be limited, its structural motifs—a chlorinated aromatic ring coupled with a Boc-protected amine —dictate a strict handling protocol.[1] We treat this as a Performance-Based Control Band 3 (Potent/Toxic) compound until definitive toxicology proves otherwise.[1]
Critical Hazards:
-
Inhalation (High Risk): As a solid intermediate, the primary vector for exposure is airborne dust during weighing and transfer.[1]
-
Skin Absorption: Halogenated aromatics often possess enhanced lipophilicity, increasing the risk of dermal absorption.
-
Chemical Incompatibility: The tert-butoxycarbonyl (Boc) group is acid-labile.[1] Contact with strong acids releases isobutylene gas and CO₂, creating a pressure hazard in closed waste vessels.[1]
The PPE Matrix: Layered Defense System[1]
Do not rely on a single barrier. Use this matrix to select PPE based on the specific operation.
| Protection Zone | Standard Operation (Solution Handling) | High-Risk Operation (Solid Weighing/Transfer) | Technical Rationale |
| Respiratory | Fume Hood (Face Velocity: 80–100 fpm) | N95 or P100 Respirator + Fume Hood | Solids pose a particulate inhalation risk.[1] Fume hoods capture vapors; respirators protect against micro-dust breaches. |
| Hand Protection | Single Nitrile Gloves (0.11 mm) | Double Gloving (Nitrile over Nitrile) | Chlorinated compounds can degrade glove integrity.[1] Double gloving provides a visual breach indicator and increased breakthrough time. |
| Eye Protection | Chemical Safety Glasses (Side Shields) | Chemical Splash Goggles | Crystalline dust can bypass standard safety glasses.[1] Goggles seal the ocular cavity completely. |
| Body Defense | Standard Lab Coat (Cotton/Poly) | Tyvek® Sleeves or Disposable Gown | Prevents accumulation of potent dust on reusable lab coats, stopping migration of chemicals outside the lab.[1] |
Operational Workflow: The "Zero-Dust" Protocol[1]
The following workflow is designed to minimize the generation of airborne particulates. This is a self-validating system: if you see dust on the balance, the protocol has failed.[1]
Step 1: Engineering Controls & Setup
-
Static Control: Boc-protected solids are often electrostatic.[1] Use an ionizing bar or anti-static gun inside the balance enclosure to prevent powder "jumping."
-
Balance Location: Place micro-balance inside a powder containment hood or a fume hood with a draft shield.[1]
Step 2: The Weighing Procedure[1]
-
Tare: Place the receiving vessel (flask) inside the hood. Tare the balance.
-
Transfer: Use a disposable anti-static spatula.[1] Do not pour from the stock bottle.
-
Solubilization (The Critical Step): Add the solvent (e.g., DCM, Ethyl Acetate) to the solid immediately after weighing.
-
Why? Converting the solid to a solution eliminates the inhalation hazard for downstream steps.
-
-
Decontamination: Wipe the exterior of the stock bottle and the balance area with a solvent-dampened Kimwipe (Acetone or Ethanol) before removing hands from the hood.[1]
Step 3: Visualization of Workflow Logic[1]
Figure 1: Operational logic flow emphasizing the transition from high-risk solid handling to lower-risk liquid handling.
Emergency Response & Disposal
Spills (Solid State)[1]
-
DO NOT dry sweep.[1] This aerosolizes the chemical.
-
Protocol: Cover the spill with a solvent-dampened pad (wet wipe method) to trap the powder.[1] Scoop the pad into a hazardous waste bag.
Waste Stream Segregation
Proper disposal is dictated by the chemical structure:
-
Halogenated Waste: Due to the chlorine atom on the phenyl ring, this MUST go into the "Halogenated Organic Solvents" stream.[1] Mixing with non-halogenated waste can violate incineration protocols.
-
Acid Sensitivity Warning:
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
